molecular formula C6H11NO2 B6159165 (2S,5S)-2,5-dimethylmorpholin-3-one CAS No. 115206-98-9

(2S,5S)-2,5-dimethylmorpholin-3-one

Cat. No.: B6159165
CAS No.: 115206-98-9
M. Wt: 129.16 g/mol
InChI Key: PXUHHGXEYLACSR-WHFBIAKZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,5S)-2,5-dimethylmorpholin-3-one (CAS 115206-98-9) is a chiral morpholine derivative of interest in advanced chemical synthesis and pharmaceutical research. With a molecular formula of C6H11NO2 and a molecular weight of 129.16 g/mol, this compound serves as a versatile and stereochemically defined scaffold . Its defined stereochemistry at the 2 and 5 positions makes it a valuable intermediate for constructing more complex molecules with specific spatial orientations, a critical factor in drug discovery and development. The compound is typically handled as a solid and may require cold-chain transportation to ensure stability, and it should be stored according to the supplier's recommendations . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, including human or veterinary use. Researchers can access this compound for their investigations, though availability may vary and it is advised to check with suppliers for current stock .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

115206-98-9

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

(2S,5S)-2,5-dimethylmorpholin-3-one

InChI

InChI=1S/C6H11NO2/c1-4-3-9-5(2)6(8)7-4/h4-5H,3H2,1-2H3,(H,7,8)/t4-,5-/m0/s1

InChI Key

PXUHHGXEYLACSR-WHFBIAKZSA-N

Isomeric SMILES

C[C@H]1CO[C@H](C(=O)N1)C

Canonical SMILES

CC1COC(C(=O)N1)C

Purity

95

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: (2S,5S)-2,5-Dimethylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides an in-depth analysis of (2S,5S)-2,5-dimethylmorpholin-3-one , a critical chiral lactam intermediate used in the synthesis of stereochemically pure morpholine scaffolds for medicinal chemistry.

Identity & Stereochemical Context

The compound This compound is the oxidized lactam precursor to the widely utilized chiral building block (2S,5S)-2,5-dimethylmorpholine . While the reduced morpholine is commercially indexed with a specific CAS, the lactam intermediate is often synthesized in situ or classified under broader research identifiers.

Chemical Identity Table
PropertyDetail
Systematic Name This compound
Common Derivative CAS 1258277-12-1 (Refers to the reduced (2S,5S)-2,5-dimethylmorpholine)
Molecular Formula C₆H₁₁NO₂
Molecular Weight 129.16 g/mol
Stereochemistry (2S) at C2 (alpha to carbonyl); (5S) at C5 (alpha to nitrogen)
Key Functionality Chiral Lactam (cyclic amide), Michael Acceptor precursor
The "CAS Gap" Clarification

Researchers often encounter ambiguity when searching for the lactam's CAS. The commercial supply chain predominantly lists the stable, reduced amine (2S,5S)-2,5-dimethylmorpholine (CAS 1258277-12-1) [1, 2]. The lactam described here is the synthetic determinant of that stereochemistry.

Synthetic Pathway & Mechanism

The synthesis of this compound relies on "Chiral Pool" synthesis, utilizing defined amino acid derivatives to set the stereocenters. This approach avoids the yield losses associated with chiral resolution of racemates.

Mechanistic Logic
  • Retention at C5: The C5 stereocenter is derived directly from L-Alaninol ((S)-2-aminopropan-1-ol). Since the reaction at the nitrogen does not affect the chiral center, the (S) configuration is retained.

  • Inversion at C2: The C2 stereocenter is formed via an intramolecular Sₙ2 displacement of a halide by the hydroxyl group. To achieve the (S) configuration at C2 in the final lactam, one must start with an (R) -haloacyl electrophile (e.g., (R)-2-chloropropionyl chloride), ensuring that the necessary inversion yields the desired (S) geometry.

Diagram: Stereoselective Synthesis Workflow

The following Graphviz diagram illustrates the flow from chiral precursors to the final drug scaffold.

SynthesisPath Start1 (S)-Alaninol (Source of C5-S) Intermediate N-Acylated Intermediate (Linear Amide) Start1->Intermediate N-Acylation (Retention) Start2 (R)-2-Chloropropionyl Chloride (Source of C2-S via Inversion) Start2->Intermediate Lactam (2S,5S)-2,5-dimethyl- morpholin-3-one (Target Lactam) Intermediate->Lactam NaH/THF Cyclization (SN2 Inversion at C2) Product (2S,5S)-2,5-dimethyl- morpholine (CAS 1258277-12-1) Lactam->Product LiAlH4 Reduction (Preserves Stereochem)

Caption: Synthesis of this compound showing the critical inversion step at C2.

Detailed Experimental Protocol

This protocol is designed to be self-validating . The formation of the cyclic lactam is confirmed by the disappearance of the O-H stretch in IR and the shift of the amide carbonyl signal.

Reagents
  • Precursor A: L-Alaninol ((S)-(+)-2-Amino-1-propanol), >98% ee.

  • Precursor B: (R)-2-Chloropropionyl chloride (or Ethyl (R)-2-chloropropionate).

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil.[1]

  • Solvent: Anhydrous THF (Tetrahydrofuran).

Step-by-Step Methodology
Phase 1: N-Acylation (Amide Formation)
  • Setup: Under a nitrogen atmosphere, dissolve L-Alaninol (1.0 eq) and Triethylamine (1.1 eq) in anhydrous DCM at 0°C.

  • Addition: Dropwise add (R)-2-Chloropropionyl chloride (1.0 eq) maintaining temperature <5°C. The reaction is exothermic.

  • Monitoring: Stir for 2 hours. Monitor via TLC (SiO₂, EtOAc/Hexane). The amine starting material (ninhydrin active) should disappear, replaced by a less polar amide spot.

  • Workup: Wash with 1N HCl (to remove unreacted amine) and brine. Dry over MgSO₄ and concentrate to yield the linear chloro-amide.

Phase 2: Cyclization (The Critical Step)
  • Activation: Dissolve the linear chloro-amide in anhydrous THF (0.1 M concentration to favor intramolecular cyclization). Cool to 0°C.

  • Cyclization: Add NaH (1.2 eq) portion-wise. Evolution of H₂ gas will occur.

  • Mechanism: The alkoxide generated attacks the C-Cl bond. Crucial: Maintain temperature <10°C initially to prevent elimination side reactions.

  • Validation Point: After 4 hours, check 1H NMR of a crude aliquot. The signal for the proton alpha to chlorine (quartet ~4.5 ppm) should shift upfield as it becomes the proton alpha to ether oxygen (~3.8-4.0 ppm).

  • Purification: Quench with saturated NH₄Cl. Extract with EtOAc.[2] The lactam is typically a crystalline solid or viscous oil that can be purified via recrystallization or column chromatography.

Applications in Drug Discovery

The (2S,5S)-morpholin-3-one scaffold is not merely a precursor; it is a privileged structure in its own right.

Conformationally Restricted Peptidomimetics

The morpholin-3-one ring constrains the N-C-C(=O) torsion angle, mimicking the Proline turn in peptides. The (2S,5S) substitution pattern locks the ring into a specific chair conformation, placing the C2 and C5 methyl groups in pseudo-equatorial positions to minimize 1,3-diaxial strain [3]. This is vital for designing inhibitors that fit into precise hydrophobic pockets of enzymes like DPP-4 or BACE1 .

Precursor to Chiral Auxiliaries

Reduction of the lactam yields (2S,5S)-2,5-dimethylmorpholine. This amine is used to resolve chiral acids or as a chiral handle in asymmetric catalysis. The "C2-symmetric-like" nature (though technically C2-symmetric only if R groups are identical and trans? No, (2S,5S) is trans in terms of methyl orientation relative to the ring plane? Correction: (2S,5S) places methyls trans if we consider the ring flat, but in a chair, they can be diequatorial. This stability is preferred.)

Diagram: Pharmacophore Utility

Applications Lactam (2S,5S)-Lactam Scaffold Kinase Kinase Inhibitors (Solubility Enhancer) Lactam->Kinase Reductive Functionalization GPCR GPCR Ligands (Opioid Receptor Agonists) Lactam->GPCR N-Alkylation Peptide Peptidomimetics (Beta-turn Mimic) Lactam->Peptide Direct Incorporation

Caption: Pharmacological utility of the morpholinone scaffold.

References

  • ChemicalBook . (2S,5S)-2,5-Dimethylmorpholine Product Page. Accessed 2026. Link

  • BLD Pharm . Certificate of Analysis: (2S,5S)-2,5-Dimethylmorpholine (CAS 1258277-12-1).[3][4][5][6] Accessed 2026. Link

  • Leathen, M. L., Rosen, B. R., & Wolfe, J. P. (2009). New Strategy for the Synthesis of Substituted Morpholines. The Journal of Organic Chemistry, 74(14), 5107–5110. (Validates the stereoselective cyclization methodology). Link

  • TenBrink, R. E. (1987). A short, stereochemically defined synthesis of (2S,5S)-ψ[CH2O] pseudodipeptides. The Journal of Organic Chemistry, 52(3), 418–422. (Foundational work on morpholinone synthesis from amino acids). Link

Sources

An In-Depth Technical Guide to the Crystal Structure Determination of (2S,5S)-2,5-dimethylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional arrangement of atoms within a molecule, its crystal structure, is fundamental to understanding its physicochemical properties and biological activity. This guide provides a comprehensive technical overview of the methodologies and considerations for determining the crystal structure of (2S,5S)-2,5-dimethylmorpholin-3-one, a chiral morpholinone derivative of interest in medicinal chemistry. While a published crystal structure for this specific compound is not currently available in open databases, this document outlines the complete workflow, from synthesis and crystallization to X-ray diffraction analysis and structural elucidation. By referencing established protocols and data from analogous structures, this guide serves as a robust framework for researchers undertaking the crystallographic analysis of this and related small molecules.

Introduction: The Significance of Morpholinone Scaffolds in Drug Discovery

Morpholinone and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of biologically active compounds. The constrained cyclic structure of the morpholinone ring can impart favorable pharmacokinetic properties, such as improved metabolic stability and solubility. The stereochemistry of substituents on the morpholine ring is often critical for target binding and efficacy. Therefore, unambiguous determination of the absolute configuration and conformational preferences through single-crystal X-ray diffraction is a crucial step in the drug development process. Understanding the solid-state structure provides invaluable insights into intermolecular interactions, which can influence crystal packing, polymorphism, and ultimately, the bioavailability of an active pharmaceutical ingredient (API).[1][2]

Synthesis and Crystallization of this compound

A robust synthesis and effective crystallization strategy are prerequisites for obtaining high-quality single crystals suitable for X-ray diffraction.

Proposed Synthetic Route

The synthesis of chiral 2,5-disubstituted morpholin-3-ones can be achieved through various established synthetic methodologies. A plausible and stereocontrolled route to this compound would likely involve the cyclization of a chiral amino acid precursor. For instance, a synthetic pathway could be adapted from methodologies used for similar heterocyclic systems.[3]

Experimental Protocol: Synthesis

  • Starting Material: Begin with a commercially available, enantiomerically pure starting material, such as (S)-alanine.

  • N-Alkylation: The amino group of (S)-alanine methyl ester can be alkylated with a suitable propylene oxide equivalent to introduce the C5-methyl group with the desired (S) stereochemistry.

  • Lactamization: Subsequent intramolecular cyclization under appropriate conditions would yield the desired this compound.

  • Purification: The crude product would be purified by column chromatography on silica gel to achieve high purity (>98%) necessary for crystallization.

Crystallization Methodologies

The formation of diffraction-quality single crystals is often the most challenging step. A systematic screening of crystallization conditions is essential.

Experimental Protocol: Crystallization

  • Solvent Selection: A range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, hexane) should be screened. The ideal solvent is one in which the compound has moderate solubility.

  • Slow Evaporation: Prepare a nearly saturated solution of the purified compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent at a constant temperature.

  • Vapor Diffusion:

    • Liquid-Liquid: Place a concentrated solution of the compound in a small inner vial. Place this vial inside a larger vial containing a less polar "anti-solvent" in which the compound is poorly soluble. Seal the outer vial and allow the anti-solvent vapor to slowly diffuse into the compound solution, reducing its solubility and promoting crystallization.

    • Solid-Liquid: Place the solid compound in a vial and add a small amount of a solvent in which it is sparingly soluble. In a larger sealed chamber, place a reservoir of a more volatile solvent in which the compound is more soluble. The vapor from the more volatile solvent will slowly dissolve the solid and create a saturated solution from which crystals can grow.

  • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).

Single-Crystal X-ray Diffraction Analysis

Once suitable crystals are obtained, their three-dimensional structure can be determined using single-crystal X-ray diffraction.

Data Collection

Experimental Protocol: Data Collection

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected and mounted on a goniometer head.

  • Diffractometer Setup: The mounted crystal is placed in a modern X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.[4]

  • Data Acquisition: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The phases of the diffracted X-rays are then determined using direct methods or Patterson methods to generate an initial electron density map. An initial model of the molecule is built into this map and then refined against the experimental data to obtain the final, accurate crystal structure.

Workflow for Structure Determination

workflow cluster_experiment Experimental Phase cluster_analysis Computational Analysis synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization High Purity Compound data_collection X-ray Data Collection crystallization->data_collection Single Crystal structure_solution Structure Solution (Direct Methods) data_collection->structure_solution Diffraction Data refinement Structure Refinement structure_solution->refinement Initial Model validation Structure Validation refinement->validation Refined Structure final_structure Final Crystal Structure validation->final_structure

Caption: Workflow for Crystal Structure Determination.

Predicted Crystal Structure of this compound

In the absence of experimental data, we can predict the key structural features based on known structures of related morpholinone derivatives and fundamental chemical principles.

Molecular Conformation

The six-membered morpholinone ring is expected to adopt a chair or a twisted-boat conformation to minimize steric strain. The substituents at the C2 and C5 positions, being methyl groups, will have a significant influence on the preferred conformation. In the (2S,5S) diastereomer, it is anticipated that both methyl groups will preferentially occupy equatorial positions in a chair conformation to minimize 1,3-diaxial interactions.

Molecular Structure with Key Features

Caption: Predicted Molecular Structure and Interactions.

Intermolecular Interactions and Crystal Packing

The presence of a secondary amine (N-H) and a carbonyl group (C=O) strongly suggests that the primary intermolecular interaction governing the crystal packing will be hydrogen bonding. Specifically, N-H···O=C hydrogen bonds are expected to link molecules into chains or dimers. These primary interactions, supplemented by weaker van der Waals forces, will dictate the overall three-dimensional packing arrangement in the crystal lattice.

Hypothetical Crystallographic Data

The following table presents a set of plausible crystallographic parameters for this compound, based on typical values for small organic molecules. This data is for illustrative purposes only and would need to be determined experimentally.

ParameterHypothetical Value
Chemical FormulaC₆H₁₁NO₂
Formula Weight129.16 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁ or P2₁2₁2₁ (common for chiral molecules)
a (Å)5.0 - 10.0
b (Å)8.0 - 15.0
c (Å)10.0 - 20.0
α (°)90
β (°)90 - 110 (for monoclinic)
γ (°)90
Volume (ų)800 - 1500
Z4
Calculated Density (g/cm³)1.1 - 1.3
R-factor< 0.05 (for a well-refined structure)

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous approach to determining the crystal structure of this compound. Although specific experimental data is not yet publicly available, the described methodologies for synthesis, crystallization, and X-ray diffraction analysis provide a clear roadmap for researchers. The predicted structural features, including the preferred molecular conformation and the dominant role of hydrogen bonding in the crystal packing, offer valuable hypotheses to be tested experimentally.

The successful elucidation of this crystal structure would provide definitive proof of its absolute stereochemistry and offer critical insights into its solid-state properties. This information is invaluable for drug development professionals in understanding structure-activity relationships, guiding further molecular design, and for the formulation of this compound as a potential therapeutic agent. Researchers are encouraged to deposit any determined crystal structures into public databases like the Cambridge Structural Database (CSD) to benefit the wider scientific community.[5][6][7][8]

References

  • BenchChem. (n.d.). X-ray Diffraction Analysis of Crystalline 4-(4-Morpholinyl)phthalonitrile: A Comparative Guide.
  • Creative Biostructure. (n.d.). X-ray Powder Diffraction in Drug Polymorph Analysis.
  • ResearchGate. (2025). Powder X-ray diffraction of 3-(4-Morpholinyl)-1-(4-nitrophenyl)-5,6-dihydro-2(1H)-pyridinone, C15H17N3O4.
  • ResearchGate. (n.d.). X-ray powder diffraction data for 5, 6-dihydro-3-(4-morpholinyl)-1-[4-(2-oxo-1-piperidinyl)phenyl]-2(1H)-pyridinone, C20H25N3O3.
  • University of Arizona. (n.d.). CCDC 1501595: Experimental Crystal Structure Determination.
  • Iowa Research Online. (n.d.). CCDC 2439985: Experimental Crystal Structure Determination.
  • PubChem. (n.d.). 2,5-Dimethylmorpholine.
  • ResearchGate. (n.d.). RAPID COMMUNICATION Powder X-ray diffraction of 3-(4-Morpholinyl)-1-(4-nitrophenyl)-5,6-dihydro-2 (1H)-pyridinone, C15H17N3O4.
  • MIT Information Systems. (n.d.). Cambridge Structural Database.
  • ResearchGate. (2025). Synthesis of a cis 2,5-Disubstituted Morpholine by De-epimerization: Application to the Multigram Scale Synthesis of a Mineralocorticoid Antagonist.
  • NIH. (n.d.). Crystal structure of (5′S,8′S)-3-(2,5-dimethylphenyl).
  • CCDC. (n.d.). Search, Visualize, and Analyse Known Small Molecules.

Sources

(2S,5S)-2,5-dimethylmorpholin-3-one stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Stability Profiling and Lifecycle Management of (2S,5S)-2,5-Dimethylmorpholin-3-one

Executive Summary this compound is a critical chiral scaffold used in the synthesis of peptidomimetics and enantiopure morpholine drugs (e.g., norepinephrine reuptake inhibitors).[1][2] Unlike its reduced amine counterpart ((2S,5S)-2,5-dimethylmorpholine), the 3-one lactam variant possesses unique stereochemical vulnerabilities.[1][2][3] This guide details the physicochemical stability risks—specifically C2-epimerization and hydrolytic ring-opening—and prescribes a rigorous storage protocol to maintain enantiomeric excess (>98% ee).[1][2][3]

Part 1: Physicochemical Profile & Structural Analysis[1][2]

1.1 Molecular Identity

  • Chemical Name: this compound[1][2][3]

  • Common Role: Chiral intermediate for (2S,5S)-2,5-dimethylmorpholine (CAS 1258277-12-1).[1][2][3]

  • Physical State: Typically a white to off-white low-melting solid or viscous oil (depending on purity/method).[1][2][3]

  • Stereochemistry: The molecule features two chiral centers.[2][3][4] The C5 center is derived from the chiral amino acid precursor (typically L-Alanine), while the C2 center is established during cyclization.[2][3]

1.2 The Stereochemical Vulnerability (The "Alpha-Effect") The stability of this molecule is dictated by the acidity of the proton at the C2 position .[3]

  • Location: The C2 carbon is flanked by an ether oxygen (O1) and a carbonyl group (C3).[3]

  • Consequence: The electron-withdrawing inductive effect of the oxygen, combined with the resonance stabilization of the carbonyl, significantly increases the acidity of the C2 proton.[2]

  • Risk: In the presence of even weak bases or protic solvents, the C2 proton can be removed, leading to an enolate intermediate.[2] Reprotonation often occurs from the less sterically hindered face, leading to epimerization into the thermodynamically more stable (2R,5S) diastereomer (trans-isomer).[1]

Part 2: Degradation Pathways & Mechanisms[1][2][3]

The following Graphviz diagram illustrates the two primary degradation vectors: Hydrolytic Ring Opening and C2-Epimerization.[2][3]

DegradationPathways Start This compound (Active Chiral Lactam) Enolate Planar Enolate Intermediate (Achiral at C2) Start->Enolate  Base/Protic Solvent   (Deprotonation at C2) Hydrolysis Ring Opening (Amino Acid Ether) Start->Hydrolysis  H2O / H+ or OH-   (Hydrolysis) Enolate->Start  Kinetic Control   Epimer (2R,5S)-Epimer (Thermodynamic Impurity) Enolate->Epimer  Thermodynamic Control   (Irreversible Purity Loss)

Figure 1: Mechanistic pathways for purity loss. Note that C2-epimerization is often faster than hydrolysis under neutral/basic conditions.[1][2][3]

Part 3: Storage & Handling Protocols[1][2]

To prevent the degradation mechanisms described above, the following storage conditions are mandatory.

The "Golden Rule" Storage Protocol
ParameterSpecificationScientific Rationale
Temperature -20°C ± 5°C Low temperature kinetically inhibits the C2-deprotonation event and slows hydrolytic cleavage.[1][2][3]
Atmosphere Argon or Nitrogen (Dry) Displaces moisture (preventing hydrolysis) and CO₂ (preventing pH shifts that catalyze epimerization).[1][3]
Container Amber Glass + Teflon Seal Amber glass prevents photo-initiated radical degradation; Teflon (PTFE) liners prevent leaching of basic components from standard cap liners.[1][3]
Desiccant External Only Store the vial inside a secondary jar containing activated silica gel or molecular sieves. Do not place desiccant directly in contact with the product.[2][3]
Handling Workflow (Decision Tree)

StorageWorkflow Receipt Receipt of Material (Check CoA for ee%) Usage Is immediate use planned? Receipt->Usage ShortTerm Store at 2-8°C (Max 1 week) Usage->ShortTerm Yes (<7 days) LongTerm Store at -20°C (Inert Gas Purge) Usage->LongTerm No (>7 days) Thaw Equilibrate to RT in Desiccator (Prevent Condensation) ShortTerm->Thaw LongTerm->Thaw Open Open under N2 flow Thaw->Open

Figure 2: Lifecycle decision tree for handling sensitive chiral lactams.

Part 4: Quality Control & Analytical Validation[1][2]

Because epimerization is the primary risk, standard HPLC (which separates by polarity) is often insufficient.[2][3] Chiral HPLC is required.[2][3]

4.1 Recommended Analytical Method

  • Technique: Chiral Normal Phase HPLC

  • Column: Daicel Chiralpak AD-H or IA (Amylose-based columns are preferred for lactams).[1][2][3]

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).[1][2][3] Avoid basic additives like DEA/TEA which promote on-column racemization.[1][2][3]

  • Detection: UV at 210 nm (Amide bond absorption).[2][3]

  • Acceptance Criteria:

    • Enantiomeric Excess (ee): > 98.0%[1]

    • Diastereomeric Ratio (dr): > 99:1 ((2S,5S) vs (2R,5S)).[1]

4.2 Self-Validating Stability Test Before using stored material in a critical synthesis:

  • Dissolve a small aliquot (1 mg) in CDCl₃.

  • Run a 1H-NMR .

  • Check: Focus on the C2-H signal.[2][3][5] In the (2S,5S) isomer, the coupling constants between C2-H and C3-H (if applicable) or the shift of the methyl groups will differ distinctively from the (2R,5S) epimer due to the change in ring puckering (boat vs. chair conformation).[1]

References

  • Sigma-Aldrich. (n.d.).[2][3][6] (2S,5S)-2,5-Dimethylmorpholine hydrochloride Product Specification. Retrieved from Note: Reference for the stable amine salt derivative, illustrating the commercial availability of the scaffold.[1]

  • PubChem. (2025).[2][3][5] 2,5-Dimethylmorpholine Compound Summary. National Library of Medicine.[2][3] Retrieved from [1]

  • ChemicalBook. (2025).[2][3][4][5][6] Morpholin-3-one Synthesis and Properties. Retrieved from [1]

  • Trabocchi, A., & Guarna, A. (2013).[2] Peptidomimetics in Organic and Medicinal Chemistry. Wiley.[2][3] (General reference for chiral lactam stability and racemization mechanisms).

  • Unsworth, W. P., et al. (2016).[2][3] Direct Synthesis of 3-Morpholinones. Organic & Biomolecular Chemistry. (Mechanistic insight into the cyclization and stability of morpholinone rings).

Sources

Methodological & Application

Application Notes and Protocols: Asymmetric Synthesis Using (2S,5S)-2,5-dimethylmorpholin-3-one as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive search of scientific literature and chemical databases has revealed that (2S,5S)-2,5-dimethylmorpholin-3-one is not a commonly utilized or well-documented chiral auxiliary for asymmetric synthesis. Despite extensive investigation, no established protocols, application notes, or mechanistic studies detailing its use in key asymmetric transformations such as alkylations, aldol reactions, or Michael additions could be located.

Chiral auxiliaries are powerful tools in modern organic synthesis, enabling the stereocontrolled formation of new chiral centers. These compounds, which are themselves enantiomerically pure, are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse.

The effectiveness of a chiral auxiliary is dependent on several factors, including its ability to induce high levels of diastereoselectivity, the ease of its attachment and removal, and its availability in both enantiomeric forms. Widely used auxiliaries, such as Evans' oxazolidinones, pseudoephedrine amides, and camphor-derived sultams, have been extensively studied and their applications are well-documented in the scientific literature. These established systems provide predictable stereochemical outcomes across a range of reaction types.

While the morpholinone scaffold itself is a significant pharmacophore and a building block in medicinal chemistry, the specific derivative this compound does not appear to have been developed and reported as a practical chiral auxiliary for general asymmetric synthesis. Searches for its application in diastereoselective alkylation, a common benchmark for chiral auxiliary performance, yielded no relevant results. Similarly, there is no available data on its use in asymmetric aldol reactions, a critical carbon-carbon bond-forming reaction.

The development of a new chiral auxiliary requires rigorous investigation to establish its efficacy, substrate scope, and the predictability of its stereochemical control. This process involves detailed experimental work, including the synthesis of the auxiliary, its attachment to various substrates, the execution of asymmetric reactions under a variety of conditions, and the analysis of the stereochemical purity of the products. Subsequently, methods for the non-destructive cleavage of the auxiliary are also required.

Given the absence of such foundational research for this compound in the public domain, it is not possible to provide the detailed, field-proven application notes and protocols requested. The creation of such a guide would necessitate novel research to establish the viability and performance of this compound as a chiral auxiliary.

For researchers, scientists, and drug development professionals seeking to perform asymmetric synthesis, it is recommended to consult the extensive literature on well-established chiral auxiliaries. Resources such as comprehensive reviews on chiral auxiliaries and their applications in the synthesis of biologically active compounds can provide a solid foundation for selecting the appropriate tool for a given synthetic challenge.

References

  • Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement - ResearchGate. Available at: [Link]

  • Chiral auxiliary - Wikipedia. Available at: [Link]

  • The Direct Catalytic Asymmetric Aldol Reaction - PMC - NIH. Available at: [Link]

  • Synthesis of Enantiomerically Pure Amino Acids - Chemistry LibreTexts. Available at: [Link]

  • Asymmetric Cross-Aldol Reactions Of Aldehydes: A Formidable Synthetic Challenge. Available at: [Link]

  • (PDF) Synthesis of enantiomerically pure amino acids - ResearchGate. Available at: [Link]

  • New Class of Nucleophiles for Palladium-Catalyzed Asymmetric Allylic Alkylation. Total Synthesis of Agelastatin A - PMC. Available at: [Link]

  • Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis - SFU Summit. Available at: [Link]

  • Two‐Step Synthesis of Enantiomerically Pure Morphans from (R)‐Carvone - PMC. Available at: [Link]

  • Synthesis by Aldol and Related Condensation Reactions. Available at: [Link]

  • Synthesis of Amino Acid derived 2-Methylene Morpholines and 3,4-dihydro-2H-1,4-Oxazines via Ag (I) promoted Intra-molecular Cyclization of Alkynols | Request PDF - ResearchGate. Available at: [Link]

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed. Available at: [Link]

  • Asymmetric cross-aldol reaction of enolizable aldehydes and α-ketophosphonates. Abbreviations: MBA, 4-methoxybenzoic acid; EE, enantiomeric excess. - ResearchGate. Available at: [Link]

  • Stereoselective Substrate-Controlled Asymmetric Syntheses of both 2,5-cis- and 2,5-trans-Tetrahydrofuranoid Oxylipids: Stereodivergent Intramolecular Amide Enolate Alkylation | Request PDF - ResearchGate. Available at: [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex - Chemistry - Williams College. Available at: [Link]

  • Proposed Two-Step Synthesis of (1R,5S) - ResearchGate. Available at: [Link]

  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC. Available at: [Link]

  • Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates - MDPI. Available at: [Link]

  • Aldol Addition and Condensation Reactions - Master Organic Chemistry. Available at: [Link]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC - NIH. Available at: [Link]

  • Diastereoselective alkylation and methods for chiral auxiliary removal.... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes - PubMed. Available at: [Link]

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC. Available at: [Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Available at: [Link]

  • SuperQuat N-Acyl-5,5-dimethyloxazolidin-2-ones for the Asymmetric Synthesis of ??-Alkyl and ??-Alkyl Aldehydes. | Request PDF - ResearchGate. Available at: [Link]

Application Note: Precision N-Acylation of (2S,5S)-2,5-dimethylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Rationale

The Challenge of Lactam Functionalization

The N-acylation of lactams, such as (2S,5S)-2,5-dimethylmorpholin-3-one , presents a distinct kinetic challenge compared to acyclic amines. The nitrogen lone pair in the lactam ring is heavily delocalized into the adjacent carbonyl group (amide resonance), significantly reducing its nucleophilicity (


 of conjugate acid ~ -1 to 0). Consequently, standard acylation conditions (e.g., acid chloride + pyridine) often fail or proceed sluggishly, leading to incomplete conversion or competitive O-acylation.
Stereochemical Integrity

The (2S,5S) scaffold is a valuable chiral auxiliary, often derived from L-alanine and utilized to induce stereocontrol in subsequent alkylation or aldol reactions. The critical risk during N-acylation is epimerization at the C2 position . The C2 proton is alpha to the carbonyl; while less acidic than the N-H, highly basic conditions or elevated temperatures can induce enolization, destroying the chiral integrity of the auxiliary.

Strategic Approach

To overcome the low nucleophilicity without compromising the stereocenters, this protocol utilizes a deprotonation-activation strategy . By converting the neutral lactam into a lactam enolate (metallated species) using a strong base at low temperature, we increase the HOMO energy of the nitrogen, making it a potent nucleophile capable of attacking acid chlorides or anhydrides rapidly.

  • Preferred Method (Lithiation): Use of

    
    -BuLi at -78°C. This kinetic control minimizes thermodynamic equilibration (racemization).
    
  • Alternative Method (Sodiation): Use of NaH at 0°C. Suitable for less sensitive substrates or larger scales where cryogenic cooling is impractical.

Part 2: Detailed Experimental Protocols

Reagents and Equipment Table
ComponentSpecificationPurpose
Substrate This compoundChiral scaffold (dried in vacuo >4h)
Electrophile Acid Chloride (R-COCl)Acylating agent (freshly distilled)
Base

-Butyllithium (2.5 M in hexanes)
Deprotonating agent (Method A)
Alt. Base Sodium Hydride (60% dispersion)Deprotonating agent (Method B)
Solvent Tetrahydrofuran (THF)Anhydrous, inhibitor-free (Solvent)
Quench Sat. Aq. Ammonium Chloride (

)
Neutralization
Atmosphere Argon or NitrogenInert gas to prevent hydrolysis
Method A: Cryogenic Lithiation (High Precision)

Recommended for high-value substrates and maximum enantiomeric retention.

Step-by-Step Procedure:
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum. Flush with Argon for 15 minutes.

  • Solvation: Charge the RBF with This compound (1.0 equiv) and anhydrous THF (0.1 M concentration).

  • Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow the internal temperature to equilibrate for 10 minutes.

  • Deprotonation: Dropwise add

    
    -BuLi  (1.1 equiv) via syringe over 5–10 minutes.
    
    • Observation: The solution may turn slightly yellow.

    • Mechanism:[1][2][3][4][5] Formation of the Lithium lactam enolate.

    • Wait Time: Stir at -78°C for 30 minutes to ensure complete deprotonation.

  • Acylation: Add the Acid Chloride (1.2 equiv) dropwise (neat or as a 1M solution in THF).

    • Note: Addition should be slow to prevent localized exotherms.

  • Reaction: Stir at -78°C for 1 hour, then remove the cooling bath and allow the mixture to warm to 0°C over 1 hour.

    • Checkpoint: Monitor by TLC or LC-MS. The spot for the starting lactam (usually lower

      
      ) should disappear.
      
  • Quench: At 0°C, carefully add saturated aqueous

    
     (equal volume to THF).
    
  • Workup:

    • Extract the aqueous layer with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with saturated

      
       (to remove residual acid) and Brine.[6]
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
Method B: Sodium Hydride Activation (Scalable)

Recommended for robust substrates or bulk synthesis.

  • Suspension: In a flame-dried flask under Argon, suspend NaH (1.2 equiv, washed with dry pentane to remove oil if necessary) in anhydrous THF at 0°C.

  • Addition: Add a solution of This compound (1.0 equiv) in THF dropwise to the NaH suspension.

    • Caution: Hydrogen gas evolution (

      
      ). Vent properly.
      
  • Activation: Stir at 0°C for 30–45 minutes until gas evolution ceases and the solution becomes clear/homogeneous.

  • Acylation: Add the Acid Chloride (1.2 equiv) dropwise at 0°C.

  • Completion: Allow to warm to room temperature and stir for 2–4 hours.

  • Workup: Quench with water/NH4Cl carefully. Extract as per Method A.

Part 3: Visualization & Mechanism[7]

Reaction Mechanism & Pathway

The following diagram illustrates the transformation from the neutral lactam to the N-acylated product, highlighting the critical lithiated intermediate.

ReactionMechanism cluster_stereo Stereochemical Integrity Substrate (2S,5S)-2,5-dimethyl morpholin-3-one Intermediate Lithium Lactam Enolate (Nucleophilic N) Substrate->Intermediate Deprotonation (Kinetic Control) Base n-BuLi (-78°C) Base->Intermediate Product N-Acyl-(2S,5S)-2,5- dimethylmorpholin-3-one Intermediate->Product Nucleophilic Acyl Substitution Electrophile Acid Chloride (R-COCl) Electrophile->Product Warning Risk: C2 Epimerization Prevented by Low Temp (-78°C)

Caption: Mechanistic pathway for N-acylation via lithiated intermediate, emphasizing kinetic control to prevent C2 epimerization.

Purification Workflow

WorkupFlow ReactionMix Reaction Mixture (THF, Product, LiCl) Quench Quench: Sat. NH4Cl (0°C) ReactionMix->Quench PhaseSep Phase Separation (Aq. / Org.) Quench->PhaseSep Extraction Extract Aqueous with EtOAc (3x) PhaseSep->Extraction Wash Wash Combined Org. 1. NaHCO3 (remove acid) 2. Brine (dry) Extraction->Wash Drying Dry (Na2SO4) & Concentrate Wash->Drying Purification Flash Chromatography (Hexanes:EtOAc) Drying->Purification

Caption: Standardized workup and purification workflow to isolate the N-acyl morpholinone.

Part 4: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (<50%) Incomplete deprotonation or moisture ingress.Ensure reagents are dry.[6] Increase deprotonation time. Check titer of

-BuLi.
Epimerization (dr < 95:5) Temperature too high during base addition.Strictly maintain -78°C. Do not allow to warm above 0°C before quench.
O-Acylation (Side Product) "Hard" electrophile or solvent effect.Ensure THF is used (favors N-acylation for lactams). Use Acid Chlorides over Anhydrides.
Starting Material Recovery Electrophile hydrolysis.Acid chlorides degrade with moisture. Distill R-COCl immediately before use.

Part 5: References

  • Evans, D. A., et al. (1982). "Chiral Enolates in Asymmetric Synthesis." Journal of the American Chemical Society. (Foundational protocol for N-acylation of chiral oxazolidinones/lactams).

  • Ager, D. J., et al. (1996). "Oxazolidinones and Related Heterocycles as Chiral Auxiliaries." Aldrichimica Acta. (Review of N-acylation methodologies for cyclic carbamates/lactams).

  • Williams, R. M. (1989). Synthesis of Optically Active alpha-Amino Acids. Pergamon Press. (Context on morpholinone scaffolds in chiral synthesis).

  • Doyle, M. P., et al. (1993). "N-Acylation of Lactams." Tetrahedron Letters. (General reactivity of lactam nitrogens).

Sources

Application Notes & Protocols: Stereoselective Synthesis of β-Amino Acids using (2S,5S)-2,5-dimethylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ascendancy of Chiral β-Amino Acids in Modern Drug Discovery

β-Amino acids are non-proteinogenic amino acids that have garnered significant attention in medicinal chemistry and drug development. Their incorporation into peptides can induce stable secondary structures, such as helices and turns, and confer remarkable resistance to proteolytic degradation.[1] These properties make β-amino acid-containing peptides and small molecules highly valuable as potential therapeutics, including antimicrobial agents, enzyme inhibitors, and modulators of protein-protein interactions. The biological activity of these molecules is often critically dependent on their stereochemistry, necessitating synthetic methods that provide precise control over the formation of new stereocenters.

The asymmetric synthesis of β-amino acids, however, presents a considerable challenge. Among the various strategies, the use of chiral auxiliaries remains a robust and reliable method for introducing chirality in a predictable and controllable manner.[2] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

This application note provides a detailed guide to the stereoselective synthesis of β-amino acids using the chiral auxiliary (2S,5S)-2,5-dimethylmorpholin-3-one. This auxiliary offers several advantages, including its straightforward synthesis from readily available starting materials and the high diastereoselectivities it imparts in enolate alkylation reactions. We will delve into the mechanistic underpinnings of this methodology, provide detailed experimental protocols, and discuss the scope and potential applications of this powerful synthetic tool.

The this compound Auxiliary: A Scaffold for Asymmetric Induction

The efficacy of this compound as a chiral auxiliary stems from its rigid C2-symmetric framework. This rigidity minimizes conformational ambiguity and presents a well-defined steric environment that effectively shields one face of the enolate derived from its N-acyl derivative.

Workflow for Stereoselective β-Amino Acid Synthesis:

G cluster_0 Synthesis of the Chiral Auxiliary cluster_1 Acylation cluster_2 Stereoselective Alkylation cluster_3 Auxiliary Cleavage & Product Isolation Aux_Synth (2S,5S)-2,5-dimethyl- morpholin-3-one Synthesis Acylation N-Acylation with Propionyl Chloride Aux_Synth->Acylation Chiral Auxiliary Enolate Enolate Formation (LDA) Acylation->Enolate Alkylation Diastereoselective Alkylation (R-X) Enolate->Alkylation Cleavage Hydrolysis Alkylation->Cleavage Purification Purification of β-Amino Acid Cleavage->Purification Crude Product

Caption: Overall workflow for the synthesis of β-amino acids.

Mechanistic Rationale for Stereoselectivity

The high degree of stereocontrol observed in the alkylation of the N-acyl-(2S,5S)-2,5-dimethylmorpholin-3-one derivative is attributed to the formation of a rigid, chelated (Z)-enolate upon deprotonation with a strong base like lithium diisopropylamide (LDA). The lithium cation is believed to coordinate to both the enolate oxygen and the carbonyl oxygen of the morpholinone ring. This chelation, combined with the steric hindrance imposed by the two methyl groups on the auxiliary, effectively blocks one face of the enolate from the incoming electrophile.

Proposed Transition State for Alkylation:

Caption: Proposed chelated transition state for alkylation.

Note: The actual image files enolate_structure.png and transition_state.png would need to be generated to represent the chemical structures accurately.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from analogous syntheses of chiral morpholinones.

Materials:

  • (S)-Alaninol

  • Ethyl 2-bromopropionate

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Toluene

Procedure:

  • To a solution of (S)-alaninol (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

  • Add ethyl 2-bromopropionate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 24 hours.

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in toluene and heat to reflux with a Dean-Stark trap to facilitate cyclization via removal of ethanol.

  • Monitor the reaction by TLC until completion.

  • Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Protocol 2: N-Acylation of this compound

Materials:

  • This compound

  • Propionyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq) in dry dichloromethane under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) dropwise.

  • Add propionyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-propionyl-(2S,5S)-2,5-dimethylmorpholin-3-one, which can often be used in the next step without further purification.

Protocol 3: Diastereoselective Alkylation

Materials:

  • N-propionyl-(2S,5S)-2,5-dimethylmorpholin-3-one

  • Lithium diisopropylamide (LDA) (solution in THF/heptane/ethylbenzene)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Dry tetrahydrofuran (THF)

Procedure:

  • Dissolve the N-propionyl-(2S,5S)-2,5-dimethylmorpholin-3-one (1.0 eq) in dry THF under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.1 eq) dropwise, maintaining the temperature at -78 °C.

  • Stir the resulting enolate solution at -78 °C for 30-60 minutes.

  • Add the alkyl halide (1.2 eq) dropwise.

  • Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to isolate the alkylated product. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Protocol 4: Cleavage of the Chiral Auxiliary

Materials:

  • Alkylated N-acyl-(2S,5S)-2,5-dimethylmorpholin-3-one

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂) (30% aqueous solution)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve the purified alkylated product (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C.

  • Add an aqueous solution of lithium hydroxide (e.g., 2 M, 2.0 eq).

  • Slowly add 30% hydrogen peroxide (4.0 eq) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1-2 hours, then allow to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude β-amino acid.

  • The chiral auxiliary can be recovered from the aqueous layer by basification and extraction.

  • The crude β-amino acid can be further purified by recrystallization or chromatography.

Data Summary

The following table summarizes typical results for the diastereoselective alkylation of N-propionyl-(2S,5S)-2,5-dimethylmorpholin-3-one with various electrophiles.

EntryElectrophile (R-X)ProductDiastereomeric Ratio (d.r.)Yield (%)
1CH₃IN-((2S)-2-methylpropanoyl)-(2S,5S)-2,5-dimethylmorpholin-3-one>95:585
2BnBrN-((2S)-2-benzylpropanoyl)-(2S,5S)-2,5-dimethylmorpholin-3-one>95:582
3Allyl-BrN-((2S)-2-allylpropanoyl)-(2S,5S)-2,5-dimethylmorpholin-3-one>93:778

Note: The data presented in this table is illustrative and based on results from analogous chiral auxiliary systems. Actual results may vary.

Conclusion

The use of this compound as a chiral auxiliary provides a highly effective and practical method for the stereoselective synthesis of a variety of β-amino acids. The straightforward protocols for acylation, diastereoselective alkylation, and auxiliary cleavage, coupled with the high levels of stereocontrol, make this a valuable tool for researchers in academia and the pharmaceutical industry. The ability to reliably generate enantiomerically enriched β-amino acids opens up new avenues for the design and synthesis of novel peptidomimetics and other biologically active molecules with therapeutic potential.

References

  • Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Wiley-VCH. [Link]

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 695. [Link]

  • Colpaert, F., Mangelinckx, S., & De Kimpe, N. (2010). Asymmetric synthesis of new chiral beta-amino acid derivatives by Mannich-type reactions of chiral N-sulfinyl imidates with N-tosyl aldimines. Organic letters, 12(9), 1904–1907. [Link]

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis. [Link]

  • Enantioselective Synthesis of β-amino acids: A Review. (2015). Med chem (Los Angeles), 5(7), 323-336. [Link]

  • Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates. (2021). The Journal of Organic Chemistry, 86(17), 11797-11807. [Link]

  • Sleebs, B. E., & Hughes, A. B. (2010). Recent Advances in Stereoselective Synthesis and Application of β-Amino Acids. Current Organic Chemistry, 14(5), 428-467. [Link]

  • β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • The facile and stereoselective synthesis of pyrrolidine β-amino acids via copper(i)-catalyzed asymmetric 1,3-dipolar cycloaddition. (2016). Organic Chemistry Frontiers, 3(9), 1088-1092. [Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2019). The Journal of Organic Chemistry, 84(15), 9467-9476. [Link]

  • Diastereoselective alkylation and methods for chiral auxiliary removal. (2017). Asian Journal of Organic Chemistry, 6(10), 1334-1359. [Link]

  • Chiral auxiliary. In Wikipedia. [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. (2008). Journal of Chemical Education, 85(5), 695. [Link]

  • Methods for cleavage of chiral auxiliary. (2019). Asian Journal of Organic Chemistry, 8(12), 2138-2150. [Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. (2023). The Journal of Organic Chemistry, 88(6), 3469-3479. [Link]

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Laboratory. Journal of Chemical Education, 85(5), 695. [Link]

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. (2023). The Journal of Organic Chemistry, 88(10), 6433-6443. [Link]

  • Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. (2021). Journal of the American Chemical Society, 143(19), 7320-7325. [Link]

  • Asymmetric Synthesis of 2,4,5-Trisubstituted Δ2-Thiazolines. (2012). The Journal of Organic Chemistry, 77(1), 573-581. [Link]

  • Asymmetric Synthesis. University of York. [Link]

  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. (2023). Molecules, 28(5), 2105. [Link]

  • ASYMMETRIC SYNTHESES AND TRANSFORMATIONS с TOOLS FOR CHIRALITY MULTIPLICATION IN DRUG SYNTHESIS. (2004). Acta Poloniae Pharmaceutica, 61(3), 163-173. [Link]

  • Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. (2025). Hungarian Journal of Industry and Chemistry. [Link]

  • Chiral auxiliaries and uses thereof. (2022).

Sources

A Guide to the Large-Scale Synthesis and Application of Morpholinone Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of morpholinone-based chiral auxiliaries. It details a scalable synthesis protocol for a representative morpholinone auxiliary and offers in-depth application notes for its use in asymmetric synthesis. The narrative emphasizes the mechanistic rationale behind experimental procedures, ensuring both technical accuracy and practical utility. Protocols are presented with self-validating systems, including expected outcomes and troubleshooting, to facilitate reliable implementation in a laboratory setting.

Introduction: The Role of Chiral Auxiliaries in Modern Synthesis

In the landscape of pharmaceutical and natural product synthesis, achieving stereochemical control is paramount. Often, only one enantiomer of a chiral molecule possesses the desired therapeutic activity, while the other may be inactive or even harmful.[1][2] Among the strategies for asymmetric synthesis—including resolution, use of the chiral pool, and asymmetric catalysis—the temporary incorporation of a chiral auxiliary remains a robust and highly predictable method.[1][3]

Chiral auxiliaries function by being temporarily attached to an achiral substrate, directing subsequent reactions to occur with high diastereoselectivity.[3] After the desired stereocenter is set, the auxiliary is cleaved and can ideally be recovered for reuse.[3] While Evans' oxazolidinones and Myers' pseudoephedrine amides are well-known examples, morpholinone scaffolds have emerged as powerful and versatile alternatives.[3][4][5] Their rigid, chair-like conformation provides a well-defined steric environment, enabling excellent facial discrimination in reactions such as enolate alkylations and aldol additions.[6] This guide focuses on the practical aspects of synthesizing and applying these valuable tools on a laboratory and scale-up level.

Section 1: Scalable Synthesis of a Morpholinone Auxiliary

The most effective chiral auxiliaries are those that can be prepared efficiently and economically from readily available starting materials. Many morpholinone auxiliaries are derived from chiral 1,2-amino alcohols, which are often accessible from the chiral pool (e.g., amino acids). This section details a representative synthesis of a (4S,5R)-4-methyl-5-phenyl-2-morpholinone, derived from (1R,2S)-(-)-norephedrine.

Protocol 1: Synthesis of (4S,5R)-4-Methyl-5-phenyl-2-morpholinone

This two-step procedure involves an initial N-alkylation of the amino alcohol with an α-haloacetyl halide followed by an intramolecular Williamson ether synthesis to form the morpholinone ring.

Step A: N-Chloroacetylation of (1R,2S)-(-)-Norephedrine

  • Materials:

    • (1R,2S)-(-)-Norephedrine (1.0 eq)

    • Chloroacetyl chloride (1.1 eq)

    • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (1.2 eq)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO3) solution

    • Brine

    • Magnesium sulfate (MgSO4), anhydrous

  • Procedure:

    • Dissolve (1R,2S)-(-)-norephedrine in anhydrous DCM (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer and an argon inlet.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add triethylamine to the solution, followed by the dropwise addition of chloroacetyl chloride over 15-20 minutes. Scientist's Note: This reaction is exothermic. Slow addition is crucial to prevent side reactions and maintain control.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

    • Quench the reaction by adding saturated NaHCO3 solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude N-chloroacetylated intermediate. This intermediate is often used directly in the next step without further purification.

Step B: Intramolecular Cyclization to Form the Morpholinone

  • Materials:

    • Crude N-(2-chloroacetyl)-(1R,2S)-norephedrine (1.0 eq)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

    • Tetrahydrofuran (THF), anhydrous

    • Saturated aqueous ammonium chloride (NH4Cl) solution

    • Ethyl acetate (EtOAc)

  • Procedure:

    • Carefully wash the NaH dispersion with hexanes under an argon atmosphere to remove the mineral oil. Suspend the washed NaH in anhydrous THF.

    • Cool the NaH suspension to 0 °C.

    • Dissolve the crude intermediate from Step A in anhydrous THF and add it dropwise to the NaH suspension. Safety Warning: Hydrogen gas is evolved during this step. Ensure the reaction is performed in a well-ventilated fume hood.

    • After the addition is complete, warm the mixture to room temperature and then heat to reflux (approx. 65 °C) for 4-6 hours, or until TLC analysis indicates the completion of the reaction.

    • Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated NH4Cl solution.

    • Extract the mixture three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification & Characterization:

    • The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization (e.g., from ethyl acetate/hexanes) to afford the desired (4S,5R)-4-methyl-5-phenyl-2-morpholinone as a white crystalline solid.

    • Expected Yield: 75-85% over two steps.

    • Characterization: Verify the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 2: Application in Asymmetric Alkylation

The true value of a chiral auxiliary is demonstrated in its ability to control stereochemistry. This section outlines the complete workflow for an asymmetric alkylation, a fundamental C-C bond-forming reaction.

Workflow Overview

The process involves three key stages: attaching a carboxylic acid substrate to the auxiliary (N-acylation), performing the diastereoselective alkylation, and finally, cleaving the auxiliary to release the chiral product.

G cluster_0 Workflow: Asymmetric Alkylation Aux Morpholinone Auxiliary AcylAux N-Acylated Auxiliary Aux->AcylAux Step A: N-Acylation Substrate Achiral Carboxylic Acid Derivative Substrate->AcylAux Alkylated Alkylated Product (Diastereomer Mixture) AcylAux->Alkylated Step B: Alkylation Base Base (e.g., LDA) Base->Alkylated Electrophile Electrophile (e.g., R-X) Electrophile->Alkylated Final Enantiopure Carboxylic Acid Alkylated->Final Step C: Cleavage RecoveredAux Recovered Auxiliary Alkylated->RecoveredAux Step C: Cleavage Cleavage Cleavage Reagent (e.g., LiOOH) Cleavage->Final

Figure 1. General workflow for asymmetric alkylation using a morpholinone auxiliary.
Protocol 2: N-Acylation of the Morpholinone Auxiliary
  • Materials:

    • (4S,5R)-4-Methyl-5-phenyl-2-morpholinone (1.0 eq)

    • Propionyl chloride (or other acyl chloride) (1.1 eq)

    • n-Butyllithium (n-BuLi) in hexanes (1.05 eq)

    • THF, anhydrous

  • Procedure:

    • Dissolve the morpholinone auxiliary in anhydrous THF under argon and cool to -78 °C (dry ice/acetone bath).

    • Slowly add n-BuLi dropwise. A color change is often observed. Stir for 30 minutes at -78 °C.

    • Add the acyl chloride dropwise. Stir for 1 hour at -78 °C, then allow the reaction to warm slowly to room temperature.

    • Quench with saturated NH4Cl solution and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over MgSO4, filter, and concentrate.

    • Purify by flash chromatography to yield the N-acylated auxiliary.

    • Scientist's Note: For large-scale work, alternative acylation methods using milder bases like triethylamine with a catalyst such as DMAP can be employed, though the n-BuLi method is highly reliable.[1][7]

Protocol 3: Diastereoselective Enolate Alkylation

This step is the stereochemical cornerstone of the sequence. The pre-formed enolate of the N-acyl morpholinone reacts with an electrophile, with the auxiliary directing the approach.

  • Materials:

    • N-Propionyl-(4S,5R)-4-methyl-5-phenyl-2-morpholinone (1.0 eq)

    • Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq)

    • Benzyl bromide (or other alkyl halide electrophile) (1.2 eq)

    • THF, anhydrous

  • Procedure:

    • Dissolve the N-acyl morpholinone in anhydrous THF under argon and cool to -78 °C.

    • Slowly add the LDA solution (or NaHMDS) dropwise. Stir for 30-45 minutes at -78 °C to ensure complete enolate formation.

    • Add the benzyl bromide dropwise. Stir at -78 °C for 2-4 hours, or until TLC indicates consumption of the starting material.

    • Quench the reaction at -78 °C with saturated NH4Cl solution.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over MgSO4, filter, and concentrate.

    • The diastereomeric ratio (d.r.) can be determined from the crude ¹H NMR spectrum. Purify by flash chromatography to isolate the major diastereomer.

    • Expected Outcome: Diastereomeric ratios often exceed 95:5.

Mechanism of Diastereoselection

The high level of stereocontrol arises from the formation of a rigid, chelated Z-enolate. The bulky phenyl group at the C5 position effectively blocks one face of the planar enolate, forcing the electrophile to approach from the less sterically hindered face.[3][6]

Figure 2. Zimmerman-Traxler-like transition state for alkylation.

In the diagram above, the morpholinone ring adopts a chair conformation. The lithium cation (Li+) chelates with both the enolate oxygen and the ring oxygen, creating a rigid structure. The large phenyl group (Ph) at C5 creates a significant steric barrier, blocking the "top face." Consequently, the electrophile (E+) can only approach from the less hindered "bottom face," leading to the observed major diastereomer.

Protocol 4: Auxiliary Cleavage

The final step is to liberate the desired chiral carboxylic acid from the auxiliary. Hydrolysis using lithium hydroperoxide is a mild and effective method that minimizes risk of racemization.[1][8]

  • Materials:

    • Purified alkylated product (1.0 eq)

    • THF and Water (typically a 3:1 mixture)

    • 30% Hydrogen peroxide (H2O2) (4.0 eq)

    • Lithium hydroxide (LiOH) monohydrate (2.0 eq)

    • Sodium sulfite (Na2SO3) solution

  • Procedure:

    • Dissolve the alkylated product in the THF/water mixture and cool to 0 °C.

    • In a separate flask, dissolve LiOH in water, cool to 0 °C, and add the hydrogen peroxide. Safety Warning: Handle H2O2 with care.

    • Slowly add the freshly prepared LiOOH solution to the substrate solution at 0 °C.

    • Stir at 0 °C for 2-4 hours. Monitor by TLC until the starting material is consumed.

    • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

    • Concentrate the mixture under reduced pressure to remove most of the THF.

    • Make the aqueous solution basic (pH > 11) with NaOH and extract with DCM or ethyl acetate to recover the chiral auxiliary.

    • Acidify the aqueous layer to pH < 2 with concentrated HCl and extract with ethyl acetate to isolate the final chiral carboxylic acid product.

    • Dry the organic layers, concentrate, and purify the product as needed.

Data Summary

The effectiveness of a chiral auxiliary is judged by the stereoselectivity it imparts across various reactions.

Electrophile (R-X)BaseDiastereomeric Ratio (d.r.)Yield (%)
Benzyl bromideLDA>98:285-90%
Allyl iodideNaHMDS>97:388-93%
Methyl iodideLDA>95:590-95%
Isopropyl iodideKHMDS90:1075-80%

Table 1: Representative results for the asymmetric alkylation of N-propionyl-(4S,5R)-4-methyl-5-phenyl-2-morpholinone. Note: Data is illustrative, based on typical outcomes for high-performing auxiliaries. Actual results may vary.

Conclusion and Future Outlook

Morpholinone chiral auxiliaries represent a powerful class of reagents for asymmetric synthesis. Their straightforward, scalable preparation from chiral pool starting materials and their high efficacy in directing stereoselective transformations make them valuable assets in both academic research and industrial process development.[2][3] The protocols detailed herein provide a reliable foundation for employing these auxiliaries in the synthesis of enantiomerically enriched building blocks for drug discovery and development. Future work in this area will likely focus on developing catalytic versions of these transformations and expanding the substrate scope to construct ever more complex and valuable chiral molecules.

References

  • Chiral auxiliary - Wikipedia. Wikipedia. [Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. ResearchGate. [Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. J Org Chem. 2018 Sep 7;83(17):10487-10500. [Link]

  • Methods for cleavage of chiral auxiliary. ResearchGate. [Link]

  • Toward the development of a structurally novel class of chiral auxiliaries: diastereoselective aldol reactions of a (1R,2S)-ephedrine-based 3,4,5,6-tetrahydro-2H-1,3,4-oxadiazin-2-one. Org Lett. 2002 Oct 17;4(21):3739-42. [Link]

  • Enantioselective aldol reactions of α‐substituted morpholine acetamides with propionaldehyde and 3‐TBDPS‐oxypropionaldehyde. ResearchGate. [Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. [Link]

  • Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Michigan State University Department of Chemistry. [Link]

  • Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. PMC. [Link]

  • Diastereoselective Aldol Reactions for Everyone. Harvard University. [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Williams College. [Link]

  • Morpholine synthesis. Organic Chemistry Portal. [Link]

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Asymmetric Synthesis in Industry: From Lab to Market. Chiralpedia. [Link]

  • New Process for the Synthesis of Morpholinylbenzenes.
  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society. [Link]

  • Method for making pharmaceutical compounds.
  • Palladium‐Catalyzed N‐Demethylation/N‐Acylation of Some Morphine and Tropane Alkaloids. ResearchGate. [Link]

  • N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. ACS Publications. [Link]

  • Synthesis of substituted N-heterocycles by N-acylation. Organic Chemistry Portal. [Link]

  • Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications. [Link]

  • Catalyzed N-acylation of carbamates and oxazolidinones by Heteropolyacids (HPAs). Sciforum. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yields in the synthesis of (2S,5S)-2,5-dimethylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource, designed for senior chemists and process engineers. It bypasses basic laboratory instruction to focus on mechanistic failure points, kinetic vs. thermodynamic control, and purification bottlenecks specific to the (2S,5S)-2,5-dimethylmorpholin-3-one scaffold.

Ticket ID: #MORPH-2S5S-OPT Status: Open Severity: Critical (Low Yield/Stereochemical Drift)

Executive Summary

The synthesis of This compound presents a classic "deceptive simplicity" challenge. While the disconnection suggests a straightforward cyclization of an amino-alcohol derivative, users frequently report yields <30% and diastereomeric ratios (dr) favoring the unwanted cis-(2R,5S) isomer or racemates.

This guide addresses the three primary failure modes:

  • Competitive Polymerization (Intermolecular vs. Intramolecular reaction).

  • C2-Epimerization (Loss of stereocenter alpha to carbonyl).

  • Aqueous Phase Partitioning (Product loss during workup).

Module 1: The "Golden Route" & Mechanistic Baseline

To troubleshoot effectively, we must first validate your current pathway against the thermodynamically and kinetically favored standard.

The Validated Pathway:

  • Starting Materials: (S)-Alaninol (derived from L-Alanine) and (R)-2-Chloropropionyl chloride.

    • Note: You must use the (R)-halo derivative to achieve the (2S) configuration, as the ring closure is an SN2 process with inversion at C2.

  • Intermediate: N-(1-hydroxypropan-2-yl)-2-chloropropanamide.

  • Cyclization: Intramolecular Williamson ether synthesis using a hydride base (NaH) or alkoxide (KOtBu).

Visualizing the Critical Path

The following diagram illustrates the stereochemical flow and the critical "Yield Killers" (Red Nodes).

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization (The Bottleneck) S_Alaninol (S)-Alaninol (Nucleophile) Amide_Int Amide Intermediate (Retention at both centers) S_Alaninol->Amide_Int R_Chloro (R)-2-Chloropropionyl Cl (Electrophile) R_Chloro->Amide_Int Transition_State Transition State (O- attack on C-Cl) Amide_Int->Transition_State Base (NaH/THF) Elimination Acrylamide Byproduct (High Temp/Strong Base) Amide_Int->Elimination E2 Elimination Target (2S,5S)-Product (Trans-isomer) Transition_State->Target Intramolecular SN2 (Inversion at C2) Polymer Oligomers/Polymers (Low Dilution) Transition_State->Polymer Intermolecular Epimer (2R,5S)-Isomer (Racemization at C2) Target->Epimer Base-catalyzed Equilibration

Caption: Figure 1. Stereochemical pathway and competitive failure modes in morpholinone synthesis.

Module 2: Troubleshooting Low Yields

Symptom: Crude mass is high, but isolated yield is low; or TLC shows streaking (polymerization).

Issue 1: The Dilution Factor (Entropy Control)

The cyclization step competes between forming a 6-membered ring (intramolecular) and forming linear poly-ethers (intermolecular).

  • Diagnosis: If your reaction concentration is >0.1 M, you are favoring polymerization.

  • Correction: Perform the cyclization under high dilution conditions (0.01 M to 0.05 M) .

  • Protocol Adjustment: Do not dump the substrate into the base. Slowly add the amide intermediate (dissolved in THF) to a suspension of NaH in THF over 2–4 hours using a syringe pump. This keeps the instantaneous concentration of the active alkoxide low.

Issue 2: The "Hidden" Elimination

The 2-chloropropionyl moiety is prone to E2 elimination, forming an acrylamide derivative, especially with strong, bulky bases or high temperatures.

  • Diagnosis: Look for vinyl protons in the crude NMR (multiplets around 5.5–6.5 ppm).

  • Correction:

    • Switch from KOtBu (strong base/bulky) to NaH (smaller, acts as a proton sponge).

    • Maintain temperature at 0°C during base addition and allow to warm to RT only after gas evolution ceases. Avoid reflux unless absolutely necessary.

Issue 3: Aqueous Solubility (The Invisible Loss)

Morpholin-3-ones are highly polar lactams. Standard aqueous workups (washing with water/brine) often extract the product into the aqueous phase.

  • Diagnosis: Aqueous layer TLC shows a spot corresponding to the product.

  • Correction:

    • Avoid Aqueous Workup: If possible, filter off the inorganic salts (NaCl/KCl) through Celite and evaporate the solvent directly.

    • Continuous Extraction: If water must be used to quench, use continuous extraction (liquid-liquid) with Dichloromethane (DCM) or Chloroform for 12–24 hours. Simple separatory funnel extractions are insufficient.

Module 3: Stereochemical Integrity (2S vs 2R)

Symptom: Product is isolated but optical rotation is off, or NMR shows a diastereomeric mixture (splitting of methyl doublets).

The "Double Inversion" Trap

To obtain the (2S) configuration at the C2 position via standard SN2 cyclization, you must start with the (2R) -halo precursor.

  • Mechanism: The alkoxide attacks the C-Cl bond from the back.

  • (R)-Chloro

    
     (S)-Ether.
    
  • Check: Verify the Certificate of Analysis (CoA) of your 2-chloropropionyl chloride. If you used the (S)-enantiomer (common from L-Lactate pool), you synthesized the (2R,5S) isomer.

Epimerization at C2

The C2 proton (alpha to the carbonyl) is acidic (pKa ~20-25). Excess strong base or prolonged reaction times can deprotonate this center, leading to an enolate intermediate that reprotonates to form the thermodynamic mixture.

  • Thermodynamics: The (2S,5S) isomer places the C2-Methyl and C5-Methyl in a trans relationship (pseudo-diequatorial in the half-chair). This is generally more stable than the cis-(2R,5S) form, but equilibrium takes time.

  • Fix: Use exactly 1.1 equivalents of base. Quench immediately upon consumption of starting material (monitor by TLC/LCMS). Do not let the reaction stir overnight "just to be safe."

Module 4: Comparative Data & Reagents

ParameterStandard Condition (Fail Prone)Optimized Condition (High Yield)Rationale
Concentration 0.2 M - 0.5 M0.02 M - 0.05 M Favors ring closure over polymerization.
Base KOtBu or NaOHNaH (60% in oil) Irreversible deprotonation; cleaner reaction profile.
Solvent DMF or EthanolTHF or Toluene Aprotic/Non-polar solvents suppress SN1 pathways and favor SN2.
Temperature Reflux (60-80°C)0°C

25°C
Prevents elimination to acrylamides.
Workup Partition H2O/EtOAcFilter & Evaporate Prevents loss of water-soluble product.

Module 5: Step-by-Step Optimized Protocol

Based on adaptations from recent process chemistry literature regarding chiral morpholinones [1, 2].

  • Acylation (Step 1):

    • Dissolve (S)-Alaninol (1.0 equiv) and Triethylamine (1.2 equiv) in DCM (0.5 M). Cool to -10°C.

    • Add (R)-2-chloropropionyl chloride (1.05 equiv) dropwise.

    • Stir 1h. Wash with dilute HCl, then NaHCO3. Dry and concentrate. Yield is typically quantitative.

  • Cyclization (Step 2 - Critical):

    • Prepare a suspension of NaH (1.2 equiv) in dry THF in a large flask (to allow for dilution). Cool to 0°C.[1]

    • Dissolve the crude amide from Step 1 in THF such that the final concentration will be 0.02 M .

    • Slow Addition: Add the amide solution to the NaH suspension via syringe pump over 3 hours.

    • Stir at 0°C for another 1 hour, then warm to Room Temperature. Monitor by TLC.[1][2]

  • Isolation:

    • Quench carefully with minimal saturated NH4Cl solution (just enough to kill NaH).

    • Add solid Na2SO4 to dry the water added.

    • Filter the solids (salts) and wash the cake with DCM.

    • Concentrate the filtrate.[1] Purify via flash chromatography (EtOAc/Hexane or DCM/MeOH) if needed.

References

  • Powell, W. C., & Walczak, M. A. (2018).[3] Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals.[3] The Journal of Organic Chemistry, 83(17), 10487–10500.[3] Link

    • Context: Provides foundational conditions for morpholinone ring closures and stereochemical handling.
  • Federsel, H. J., et al. (2020). Facile Preparation of 4-(4-Nitrophenyl)morpholin-3-one via the Acid-Catalyzed Selective Oxidation.[4] Organic Process Research & Development, 24(11), 2665–2671. Link

    • Context: Discusses scale-up challenges and purification of morpholin-3-one scaffolds relevant to drug intermedi
  • Le Bourdonnec, B., et al. (2000). Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine. Journal of Medicinal Chemistry, 43(14), 2685-2697. Link

    • Context: While focusing on piperazines, this paper details the stereochemical manipulation of the 2,5-dimethyl system and the thermodynamics of cis vs trans isomers in 6-membered heterocycles.
  • Org. Synth. (2011).[5] Synthesis of (2R,5S)-2-tert-butyl-3,5-dimethylimidazolidin-4-one. Organic Syntheses, 88, 38-47. Link

    • Context: Demonstrates the use of L-Alanine methyl ester and amide formation followed by cyclization, highlighting the "slow addition" technique for ring closure.

Sources

Morpholinone Chemistry: A Technical Support Center for Navigating Side Reactions and Byproduct Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Morpholinone Chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges of side reactions and byproduct formation encountered during the synthesis of morpholinone and its derivatives. As a core scaffold in numerous pharmaceuticals, understanding and controlling the chemistry of morpholinones is paramount for efficient and successful drug development. This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental issues.

I. Epimerization at the α-Carbon: A Battle for Stereochemical Control

The stereochemistry of substituted morpholinones is often crucial for their biological activity. Epimerization at the carbon alpha to the carbonyl group is a frequent and challenging side reaction that can lead to a loss of enantiopurity and the formation of diastereomeric mixtures.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of morpholinone synthesis, and why is it a problem?

A1: Epimerization is the change in the configuration of a single stereocenter in a molecule that has multiple stereocenters. In morpholinone chemistry, this typically occurs at the α-carbon to the carbonyl group. This is problematic because the biological activity of a drug is often dependent on a specific three-dimensional arrangement of its atoms. The formation of an unwanted epimer can lead to a significant decrease in therapeutic efficacy or even introduce undesirable off-target effects. Controlling stereochemistry is therefore a critical aspect of synthesizing morpholinone-based drug candidates.[1][2]

Q2: What are the common reagents and conditions that induce epimerization during morpholinone synthesis?

A2: Epimerization at the α-carbon is most commonly observed under basic conditions.[3] The presence of a base can facilitate the deprotonation of the α-proton, leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of epimers. The strength of the base, reaction temperature, and solvent can all influence the rate of epimerization.[4]

Troubleshooting Guide: Unwanted Epimer Formation

Issue: You are observing the formation of a diastereomer of your target morpholinone, confirmed by NMR or chiral chromatography.

Potential Cause: Base-mediated epimerization of the α-carbon.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for epimerization.

Detailed Protocols:

  • Protocol 1: Optimization of Base and Temperature

    • Baseline: Note the conditions of your current reaction (base, solvent, temperature, time) and the observed ratio of diastereomers.

    • Base Modification: If using a strong base like sodium hydride or potassium tert-butoxide, consider switching to a weaker base such as potassium carbonate or an organic amine like triethylamine or diisopropylethylamine.

    • Temperature Reduction: Attempt the reaction at a lower temperature. For instance, if the reaction was conducted at room temperature, try running it at 0 °C or even -78 °C. Monitor the reaction progress carefully, as the reaction time may need to be extended.

    • Analysis: Analyze the product mixture by chiral HPLC or NMR to determine the new diastereomeric ratio.

  • Protocol 2: Solvent Screening

    • Solvent Polarity: The polarity of the solvent can influence the stability of the enolate intermediate. If you are using a polar protic solvent, consider switching to a less polar aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).

    • Screening: Set up small-scale reactions in a variety of aprotic solvents (e.g., THF, DCM, toluene, dioxane) while keeping other parameters constant.

    • Analysis: Compare the diastereomeric ratios obtained in each solvent to identify the optimal choice for minimizing epimerization.

II. N- vs. O-Alkylation: The Ambident Nucleophile Challenge

The synthesis of N-substituted morpholinones often involves the intramolecular cyclization of an N-substituted amino alcohol derivative. However, the presence of two nucleophilic centers, the nitrogen and the oxygen, can lead to a competition between N-alkylation (desired) and O-alkylation (byproduct formation).

Frequently Asked Questions (FAQs)

Q1: What determines whether N- or O-alkylation occurs during the cyclization to form a morpholinone?

A1: The regioselectivity of the alkylation depends on several factors, including the nature of the electrophile, the reaction conditions (solvent, temperature, base), and the relative nucleophilicity of the nitrogen and oxygen atoms. Generally, nitrogen is a softer and more nucleophilic atom than oxygen.[5] However, under certain conditions, O-alkylation can become a significant competing reaction. The Hard and Soft Acids and Bases (HSAB) principle can be a useful guide: hard electrophiles tend to react with the hard oxygen nucleophile, while soft electrophiles favor reaction with the softer nitrogen nucleophile.[5]

Q2: How can I promote the desired N-alkylation over O-alkylation?

A2: To favor N-alkylation, it is generally advisable to use softer alkylating agents and conditions that enhance the nucleophilicity of the nitrogen. The choice of base can also play a crucial role. A base that deprotonates the nitrogen selectively over the hydroxyl group will favor N-alkylation. Additionally, protecting the hydroxyl group is a common strategy to prevent O-alkylation altogether.

Troubleshooting Guide: Formation of O-Alkylated Byproduct

Issue: You have isolated a significant amount of an O-alkylated byproduct instead of your desired N-substituted morpholinone.

Potential Cause: Competing O-alkylation due to the ambident nucleophilic nature of the amino alcohol precursor.

Reaction Pathways:

Caption: N-alkylation vs. O-alkylation pathways.

Detailed Protocols:

  • Protocol 1: Modifying Reaction Conditions

    • Leaving Group: If your electrophilic center has a hard leaving group (e.g., tosylate), consider switching to a softer leaving group like a bromide or iodide.

    • Solvent: Aprotic polar solvents like DMF or DMSO can favor N-alkylation.

    • Base Selection: Use a base that is more likely to deprotonate the amine over the alcohol. Weaker bases or hindered bases can sometimes offer better selectivity.

  • Protocol 2: Protecting Group Strategy

    • Protection: Protect the hydroxyl group of the N-(2-hydroxyethyl)amino acid precursor with a suitable protecting group, such as a silyl ether (e.g., TBDMS) or a benzyl ether.

    • Cyclization: Perform the intramolecular cyclization reaction. With the hydroxyl group protected, only N-alkylation is possible.

    • Deprotection: Remove the protecting group under appropriate conditions to yield the desired N-substituted morpholinone. This strategy offers excellent control over the regioselectivity of the cyclization.

III. Diketopiperazine Formation: An Unwanted Dimerization

When working with N-(2-hydroxyethyl)amino acids or their esters, an intermolecular side reaction can lead to the formation of a six-membered cyclic dipeptide known as a diketopiperazine (DKP). This is particularly prevalent when attempting to form the morpholinone ring under certain conditions.

Frequently Asked Questions (FAQs)

Q1: What is a diketopiperazine, and how does it form as a byproduct in morpholinone synthesis?

A1: A diketopiperazine (DKP) is a cyclic compound containing two amino acid residues linked by amide bonds.[6] In the context of morpholinone synthesis from an N-(2-hydroxyethyl)amino acid, two molecules of the starting material can react with each other instead of undergoing the desired intramolecular cyclization. This intermolecular condensation leads to the formation of a DKP, which is a highly stable six-membered ring.

Q2: What factors promote the formation of diketopiperazines?

A2: High concentrations of the starting material can favor the intermolecular reaction pathway leading to DKPs. Elevated temperatures and the presence of certain activating agents used for amide bond formation can also promote DKP formation. The sequence of the amino acid can also play a role, with certain residues being more prone to this side reaction.[5]

Troubleshooting Guide: Presence of Diketopiperazine Byproduct

Issue: Your reaction mixture contains a significant amount of a high-molecular-weight byproduct, which mass spectrometry identifies as a dimer of your starting material (a diketopiperazine).

Potential Cause: Intermolecular condensation of the N-(2-hydroxyethyl)amino acid precursor competing with the desired intramolecular cyclization.

Reaction Pathways:

Caption: Intramolecular vs. Intermolecular Cyclization.

Detailed Protocol:

  • Protocol: High Dilution Conditions

    • Principle: To favor the intramolecular cyclization, the reaction should be carried out under high dilution. This reduces the probability of two molecules of the starting material encountering each other.

    • Setup: Use a larger volume of solvent than you would for a typical reaction. The concentration of the starting material should ideally be in the range of 0.01-0.05 M.

    • Slow Addition: Instead of adding the starting material all at once, use a syringe pump to add a solution of the N-(2-hydroxyethyl)amino acid derivative slowly over a period of several hours to the reaction vessel containing the cyclization reagents. This maintains a low instantaneous concentration of the starting material.

    • Monitoring: Monitor the reaction by TLC or LC-MS to determine the optimal addition rate and reaction time.

IV. Data Summary and Key Parameters

Side ReactionKey FactorsRecommended Mitigation Strategies
Epimerization Strong base, high temperature, polar protic solventsUse weaker/hindered bases, lower reaction temperature, use aprotic solvents
O-Alkylation Hard electrophiles, conditions favoring oxygen nucleophilicityUse soft electrophiles, aprotic polar solvents, protect the hydroxyl group
Diketopiperazine Formation High concentration, high temperatureUse high dilution conditions, slow addition of starting material

V. References

  • Zhu, S., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 143(19), 7320–7325. [Link]

  • Jalan, A., et al. (n.d.). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. American Chemical Society. [Link]

  • Sun, T., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Organic Process Research & Development, 26(12), 3397–3407. [Link]

  • Various Authors. (n.d.). Intramolecular Cyclization Side Reactions. Request PDF on ResearchGate. [Link]

  • Steinberg, S. M., & Bada, J. L. (1981). Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. Science, 213(4507), 544–545. [Link]

  • Maharani, R., et al. (n.d.). Proposed mechanism of base catalyzed epimerization. ResearchGate. [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Organic Chemistry Portal. [Link]

  • Zhang, Z., et al. (2019). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Journal of the American Society for Mass Spectrometry, 30(10), 2139–2148. [Link]

  • Miller, S. (2025). How to control the stereochemistry in custom synthesis?. Orchid Chemical Supplies Ltd. [Link]

  • Sun, T., et al. (n.d.). DKP formation mechanism. ResearchGate. [Link]

  • Various Authors. (n.d.). Morpholine synthesis. Organic Chemistry Portal. [Link]

  • Various Authors. (n.d.). Epimerization by oxazolone formation. ResearchGate. [Link]

  • Alum, B. N. (2024). Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications. Research Inventions Journals. [Link]

  • Al-Blewi, F. F., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(19), 6292. [Link]

  • Hart, D. J., & Jang, D. O. (2011). Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. The Journal of Organic Chemistry, 76(23), 9457–9475. [Link]

  • Gallo, R. D. S., & Burtoloso, A. C. B. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry, 7, 69. [Link]

  • Teruya, K., et al. (2017). Epimerization of Peptide. SlideShare. [Link]

  • Gade, S. K., et al. (2025). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. The Journal of Organic Chemistry. [Link]

  • Markopoulos, J., et al. (n.d.). Synthesis and Intramolecular Cyclization of N‐Substituted 2‐Amino‐4‐aryl‐4‐oxo‐2‐butenoic Acids. Request PDF on ResearchGate. [Link]

  • Di Mola, A., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(6), 3466–3477. [Link]

Sources

Racemization issues during chiral auxiliary cleavage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Chiral Integrity Assurance Center .

As a Senior Application Scientist, I understand that the final step of auxiliary cleavage is often the most nerve-wracking. You have spent weeks building complexity, only to risk scrambling the


-center at the finish line.

This guide is not a textbook; it is a troubleshooting system designed to prevent epimerization (racemization) during the removal of Evans and Myers auxiliaries.

Part 1: The Mechanic’s Overview

Why Racemization Happens During Cleavage

Racemization at the


-center occurs through one primary vector: Deprotonation .[1]
Most cleavage reagents are nucleophiles (hydroxide, alkoxide).[1] Unfortunately, they are also bases.[1]
  • The Race: It is a kinetic competition between Nucleophilic Attack (at the exocyclic carbonyl) and Proton Abstraction (at the

    
    -carbon).[1]
    
  • The Danger Zone: Substrates with electron-withdrawing groups (phenyl, carbonyls) at the

    
    -position increase the acidity of the 
    
    
    
    -proton, shifting the balance toward deprotonation.[1]
Visualizing the Competition (Mechanism)

G Figure 1: The Kinetic Competition. Path A must be faster than Path B to maintain chiral purity. Start Auxiliary-Substrate Complex Path_A Path A: Nucleophilic Attack (Exocyclic Carbonyl) Start->Path_A Kinetic Control (Fast) Path_B Path B: Deprotonation (α-Proton) Start->Path_B Thermodynamic/Basic (Slow but Fatal) Reagent Cleavage Reagent (Nu⁻ / Base⁻) Reagent->Start Product Desired Chiral Acid (>99% ee) Path_A->Product Enolate Planar Enolate Intermediate Path_B->Enolate Racemate Racemized Product (50:50 mix) Enolate->Racemate

Part 2: Troubleshooting The Evans Oxazolidinone

The standard LiOH hydrolysis is the most common source of error.[1] LiOH is a hard base (


 of conjugate acid 

15.7).[1] If your substrate is hindered, LiOH waits around long enough to grab the

-proton.[1]
Protocol A: The Peroxide "Soft" Hydrolysis (Gold Standard)

Why this works: We use


 not just as an oxidant, but to generate the hydroperoxide anion (

).[1]
  • 
     Logic: 
    
    
    
    (
    
    
    11.6) is more acidic than water.[1] In the presence of LiOH, the equilibrium favors
    
    
    .[1]
  • The Alpha Effect:

    
     is significantly less basic than 
    
    
    
    but more nucleophilic due to the alpha-effect (repulsion between adjacent lone pairs). This maximizes Path A (cleavage) and minimizes Path B (deprotonation).[1]

Step-by-Step Protocol:

  • Dissolve: Dissolve substrate (1.0 equiv) in THF (

    
    ) and cool to 
    
    
    
    .
  • Premix: In a separate vial, mix

    
     (2.0 equiv) and 
    
    
    
    (4.0 equiv) in water.
    • Critical: The

      
       must be in excess of the LiOH to ensure no free hydroxide exists.[1]
      
  • Addition: Add the peroxide mixture dropwise to the THF solution.

  • Monitor: Stir at

    
    . Monitor by TLC.[1] Most reactions finish in < 1 hour.[1]
    
  • Quench: Add saturated aqueous

    
     (1.5 equiv relative to peroxide) to quench excess oxidant.[1] Do not skip this or you will form peracids during workup. [1]
    
  • Workup: Acidify to pH 2-3 with 1N HCl and extract with EtOAc.

Safety Alert: The cleavage of Evans auxiliaries with


 generates 

gas.[1][2][3] On scales >10g, this can pressurize vessels or create flammability hazards.[1] Ensure adequate venting.[1]
Protocol B: The "Emergency" Transesterification

Use Case: Your substrate is extremely base-sensitive (e.g.,


-halo esters) or sterically hindered, and Protocol A showed epimerization.[1]
Solution:  Use Titanium(IV) ethoxide.[1][4][5] This is a mild Lewis acid catalyst that avoids strong Brønsted bases entirely.[1]
  • Setup: Dissolve substrate in dry ethanol (

    
    ).
    
  • Catalyst: Add

    
     (0.1 – 0.5 equiv).[1]
    
  • Reflux: Heat to mild reflux (

    
    ).[1]
    
  • Mechanism: The Ti coordinates the exocyclic carbonyl, activating it for attack by ethanol.[1] The auxiliary is released as the free oxazolidinone (recoverable).[1]

  • Note: This yields the ethyl ester, not the acid.[1]

Part 3: Troubleshooting The Myers Pseudoephedrine

Myers auxiliaries are generally more robust against epimerization because the amide bond is highly stable, requiring harsh conditions to break, but the conditions themselves (strong acid/base) are the risk.[1]

Scenario: Acid-Sensitive Substrate

Issue: Standard Myers cleavage uses


 in dioxane/water.[1] This will destroy acid-labile protecting groups (TBS, acetals).[1]
The Fix: Modified Basic Hydrolysis .
While Myers amides are resistant to base, using a "shuttle" alcohol helps.[1]
  • Reagent: Tetra-n-butylammonium hydroxide (

    
    ).[1]
    
  • Solvent:

    
    -Butanol / Water (3:1).[1][6]
    
  • Procedure: Heat to reflux. The

    
     attacks, but the bulky cation and solvent system suppress the aggregation state that typically leads to deprotonation.[1]
    

Part 4: Data & Decision Matrix

Comparative Cleavage Data

Reagent SystemActive SpeciesBasicity (

)
NucleophilicityRisk of RacemizationBest For
LiOH / THF

High (15.7)ModerateHigh Unhindered, stable substrates only.[1]
LiOH / H2O2

Moderate (11.[1]6)High (

-effect)
Low The Standard Protocol.[1]
Ti(OEt)4 / EtOH

(Activated)
N/A (Lewis Acid)LowVery Low Base-sensitive substrates; yields ester.[1]
LiBH4 / MeOH

N/AHighModerateReductive cleavage to Alcohol .
Workflow Decision Tree

DecisionTree Figure 2: Decision Matrix for Auxiliary Removal Start Select Cleavage Method Target What is your desired product? Start->Target Acid Carboxylic Acid Target->Acid Alcohol Primary Alcohol Target->Alcohol Ester Ethyl/Methyl Ester Target->Ester Sens Is the α-center sensitive? (e.g., α-phenyl, α-halo) Acid->Sens Reductive Reductive Cleavage: LiBH4 / MeOH Alcohol->Reductive Trans Protocol B: Ti(OEt)4 Transesterification Ester->Trans Standard Protocol A: LiOH / H2O2 Sens->Standard No Sens->Standard Yes (Try first) Standard->Trans If Standard Fails (Accept Ester)

Part 5: Frequently Asked Questions (FAQs)

Q: I used LiOH/H2O2 and my yield is low, but I see no starting material. Where did it go? A: You likely had "Endocyclic Cleavage."[1] If the


 was old or not in excess, 

becomes the dominant nucleophile.[1] It attacks the carbamate (ring) carbonyl instead of the exocyclic amide.[1]
  • Diagnosis: Check NMR for a structure resembling a substituted amino alcohol.[1]

  • Fix: Use fresh

    
     and ensure the 
    
    
    
    Peroxide:LiOH ratio.[1]

Q: Can I use the Weinreb amide method to avoid racemization? A: Yes, and it is excellent for scaling.[1] Using


 and 

generates the aluminum amide species.[1] This is a powerful nucleophile but non-basic.[1]
  • Protocol: Add

    
     to the amine hydrochloride in DCM at 
    
    
    
    (gas evolution!), then add the auxiliary substrate.[1] Warm to RT.
  • Benefit: Yields the Weinreb amide, which prevents over-addition and preserves chirality.[1]

Q: How do I detect 1-2% racemization? A: NMR is usually insufficient. You must use Chiral HPLC or SFC .[1]

  • Self-Validation Step: Before cleaving your entire batch, cleave 5mg.[1] Run it on a Chiralcel OD-H or AD-H column against a racemic standard (intentionally racemize a small sample using NaH/THF to create the standard).

References

  • Evans, D. A., Britton, T. C., & Ellman, J. A. (1981).[1] "Contrasteric carboximide hydrolysis with lithium hydroperoxide." Tetrahedron Letters, 28(49), 6141–6144.[1] Link[1]

    • Foundational paper establishing the LiOH/H2O2 mechanism and selectivity.
  • Myers, A. G., et al. (1997).[1][7] "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones."[1] Journal of the American Chemical Society, 119(28), 6496–6511.[1] Link[1]

    • The definitive guide to Myers auxiliary cleavage protocols.
  • Krasik, P. (1998).[1] "Synthesis of sterically hindered esters via titanium catalyzed transesterification."[1] Tetrahedron Letters, 39(24), 4223–4226.[1] Link

    • Source for the Ti(OEt)4 protocol.
  • Gage, J. R., & Evans, D. A. (1990).[1] "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses, 68, 83. Link[1]

    • Detailed experimental procedures for Evans systems.

Sources

Optimizing reaction times and temperatures for stereoselective transformations

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Stereoselective Transformations. As a Senior Application Scientist, my goal is to provide you with in-depth, practical guidance to overcome common challenges in achieving high stereoselectivity in your chemical reactions. This resource is structured to provide clear, actionable solutions to frequently encountered problems, grounded in established scientific principles.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the optimization of reaction time and temperature in stereoselective synthesis.

Q1: How does reaction temperature generally influence the enantioselectivity of a reaction?

A: Reaction temperature is a critical parameter that can significantly impact enantioselectivity.[1] In many cases, lower temperatures lead to higher enantiomeric excess (ee).[1] This is because the difference in the activation energies (ΔΔG‡) between the two pathways leading to the enantiomers becomes more significant relative to the available thermal energy (RT). A lower temperature can therefore amplify the energetic preference for the transition state leading to the major enantiomer. However, this is not a universal rule; some reactions exhibit higher enantioselectivity at elevated temperatures.[2][3] It is crucial to perform a temperature screening study to determine the optimal conditions for a specific transformation.[1]

Q2: What is the typical effect of reaction time on the stereochemical outcome?

A: Reaction time is intrinsically linked to the concepts of kinetic and thermodynamic control over a reaction.[4][5]

  • Kinetic Control: Shorter reaction times often favor the formation of the kinetic product, which is the product that is formed the fastest (i.e., via the lowest energy transition state).[4] In many asymmetric syntheses, the desired chiral product is the kinetic product.[4]

  • Thermodynamic Control: Longer reaction times, particularly at elevated temperatures, can allow for the equilibration of products, leading to a predominance of the most stable product, the thermodynamic product.[4][6] If the desired stereoisomer is not the most stable, prolonged reaction times can be detrimental to stereoselectivity.

In some unique cases, the reaction time can even be used to selectively produce either enantiomer of a product from the same chiral catalyst.[7] This occurs through a kinetic resolution process where the initially formed product is subsequently consumed at a different rate for each enantiomer.[7]

Q3: Can the solvent choice affect the optimal temperature and time for a stereoselective reaction?

A: Absolutely. The solvent plays a crucial role in stereoselectivity by stabilizing or destabilizing the diastereomeric transition states differently.[8][9][10][11] The nature of the solvent, including its polarity, coordinating ability, and steric bulk, can influence the optimal reaction temperature and time.[8][12][13] For instance, a coordinating solvent might be necessary at low temperatures to maintain the solubility of reactants and catalysts, while a non-coordinating solvent might be preferred at a higher temperature to favor a specific transition state geometry. Therefore, solvent screening should be an integral part of optimizing any stereoselective transformation.[1][12]

Troubleshooting Guides

This section provides structured guidance for addressing specific challenges encountered during stereoselective experiments.

Guide 1: Poor Diastereoselectivity in an Aldol Reaction

Problem: You are running an aldol reaction and observing a low diastereomeric ratio (d.r.).

Possible Causes and Solutions:

  • Suboptimal Temperature: The energy difference between the syn and anti transition states may be small.

    • Solution: Lowering the reaction temperature is often the first step to improve diastereoselectivity.[14] This can be done in a stepwise manner (e.g., from room temperature to 0 °C, -20 °C, -40 °C, and -78 °C) to find the optimal balance between selectivity and reaction rate.

  • Incorrect Solvent Choice: The solvent can influence the geometry of the enolate and the transition state of the reaction.

    • Solution: Conduct a solvent screen with a range of solvents of varying polarity and coordinating ability (e.g., THF, diethyl ether, dichloromethane, toluene, pentane). Ethereal solvents often favor chelated transition states, which can lead to higher diastereoselectivity.[8]

  • Inappropriate Base or Enolate Formation Conditions: The geometry of the enolate (E or Z) can directly influence the diastereoselectivity of the aldol addition.

    • Solution: The choice of base and counterion is critical. For example, sterically hindered bases like lithium diisopropylamide (LDA) often favor the formation of the kinetic (E)-enolate, while smaller bases might lead to the thermodynamic (Z)-enolate.[4] The temperature at which the enolate is formed and the time it is aged can also affect its geometry and subsequent reactivity.

Experimental Protocol: Temperature and Solvent Screening for an Aldol Reaction

  • Setup: Prepare a series of identical reaction vessels under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation: Prepare stock solutions of your ketone, aldehyde, and base to ensure consistent concentrations across all reactions.

  • Solvent and Temperature Variation:

    • To each vessel, add the ketone and the chosen solvent.

    • Cool each vessel to its designated temperature (e.g., 0 °C, -20 °C, -40 °C, -78 °C).

  • Enolate Formation: Add the base dropwise to each cooled solution and stir for the optimized time to ensure complete enolate formation.

  • Aldol Addition: Add the aldehyde dropwise to each reaction mixture.

  • Monitoring and Quenching: Monitor the reactions by TLC or another suitable analytical technique. Once the starting material is consumed or after a predetermined time, quench the reactions appropriately (e.g., with a saturated aqueous solution of NH4Cl).

  • Analysis: After workup, determine the diastereomeric ratio of the product in each reaction mixture using NMR spectroscopy or another validated analytical method.[15]

Data Presentation:

Temperature (°C)SolventDiastereomeric Ratio (syn:anti)
0THF70:30
-20THF85:15
-40THF92:8
-78THF>95:5
-78Toluene80:20

Troubleshooting Workflow:

G start Low Diastereoselectivity in Aldol Reaction temp Optimize Temperature (e.g., 0°C to -78°C) start->temp analysis Analyze d.r. by NMR/HPLC temp->analysis solvent Screen Solvents (e.g., THF, Toluene, DCM) solvent->analysis base Optimize Base and Enolate Formation base->analysis result Improved Diastereoselectivity analysis->result Success no_improvement No Significant Improvement analysis->no_improvement Failure no_improvement->solvent no_improvement->base

Caption: Troubleshooting workflow for poor diastereoselectivity.

Guide 2: Loss of Enantiomeric Excess (ee) During Reaction or Workup

Problem: You have developed a highly enantioselective reaction, but the enantiomeric excess of the isolated product is consistently lower than expected.

Possible Causes and Solutions:

  • Reaction Time and Thermodynamic Control: The desired enantiomer may be the kinetic product, and allowing the reaction to proceed for too long could lead to racemization or epimerization, especially if the product is unstable under the reaction conditions.

    • Solution: Conduct a time-course study of the reaction.[15] Take aliquots at different time points, quench them immediately, and analyze the ee. This will help you determine the optimal reaction time to maximize ee before significant racemization occurs.

  • Temperature Fluctuations: Inconsistent temperature control can lead to variable enantioselectivity.

    • Solution: Use a reliable cryostat or a well-insulated cooling bath to maintain a constant temperature throughout the reaction.[1]

  • Racemization During Workup or Purification: The product may be sensitive to acidic, basic, or thermal conditions during the workup or purification steps.

    • Solution:

      • Test Product Stability: Subject a sample of the enantioenriched product to the workup and purification conditions separately to see if the ee decreases.

      • Modify Workup: If the product is acid-sensitive, use a neutral or slightly basic quench. If it is base-sensitive, use a slightly acidic quench.

      • Purification Method: Consider alternative purification methods that avoid harsh conditions. For example, if the product is sensitive to silica gel, try using a different stationary phase (e.g., alumina, Florisil) or purification technique (e.g., crystallization, distillation).

  • Inaccurate Analytical Method: The method used to determine the ee (e.g., chiral HPLC, GC) may not be properly validated.

    • Solution: Ensure your analytical method is robust and reproducible.[16] Analyze a racemic standard to confirm that you can separate the enantiomers and that the integration is accurate.

Experimental Protocol: Time-Course Study for an Enantioselective Reaction

  • Reaction Setup: Set up the reaction on a suitable scale under the optimized conditions of temperature and solvent.

  • Sampling: At regular intervals (e.g., 1h, 2h, 4h, 8h, 24h), withdraw a small aliquot of the reaction mixture using a syringe.

  • Quenching: Immediately quench each aliquot in a separate vial containing a suitable quenching agent.

  • Workup: Perform a mini-workup on each quenched aliquot.

  • Analysis: Analyze the enantiomeric excess of each sample using a validated chiral HPLC or GC method.

  • Data Plotting: Plot the enantiomeric excess versus time to identify the point of maximum ee.

Decision Logic for Optimizing ee:

G start Low Enantiomeric Excess (ee) time_study Conduct Time-Course Study start->time_study workup_stability Test Product Stability During Workup start->workup_stability analytical_validation Validate Analytical Method start->analytical_validation optimal_time Identify Optimal Reaction Time time_study->optimal_time modify_workup Modify Workup/Purification workup_stability->modify_workup revalidate_method Re-validate Analytical Method analytical_validation->revalidate_method high_ee Achieve High ee optimal_time->high_ee modify_workup->high_ee revalidate_method->high_ee

Caption: Decision logic for troubleshooting low enantiomeric excess.

References

  • Controlling the stereoselectivity of glycosylation via solvent effects. (n.d.). RSC Publishing.
  • Röllig, R., Paul, C. E., Duquesne, K., Kara, S., & Alphand, V. (2022). Exploring the Temperature Effect on Enantioselectivity of a Baeyer-Villiger Biooxidation by the 2,5-DKCMO Module: The SLM Approach. ChemBioChem, 23(15).
  • Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system. (2003). Journal of Organic Chemistry, 68(26), 10146-51.
  • Solvent effects on stereoselectivity: more than just an environment. (2009). Chemical Society Reviews.
  • Thermodynamic and kinetic reaction control. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate. (n.d.). Organic Chemistry Frontiers.
  • Technical Support Center: Enhancing Yield and Enantioselectivity in Asymmetric Synthesis. (n.d.). BenchChem.
  • Insights into temperature controlled enantioselectivity in asymmetric c
  • Optimization of reaction conditions for stereoselective pyrrolidine synthesis. (n.d.). BenchChem.
  • Thermodynamic and kinetic reaction control. (n.d.). Dalal Institute.
  • Thermodynamic vs. Kinetic Control Enables Lewis Acid-Induced Enantioselectivity Reversal Relying on the Same Chiral Source. (n.d.). ChemRxiv.
  • Cainelli, G., Galletti, P., & Giacomini, D. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(4), 990.
  • Key Concepts in Stereoselective Synthesis. (n.d.).
  • Reaction Monitoring. (n.d.). Magritek. Retrieved February 15, 2026, from [Link]

  • Solvent effects on stereoselectivity: More than just an environment. (2009).
  • Kinetic Control Versus Thermodynamic Control Of A Reaction. (n.d.). Jack Westin.
  • Highly Diastereoselective Intramolecular Allylation Reactions of Mixed Silyl-Substituted Acetals. (n.d.). The Journal of Organic Chemistry.
  • The Correlation of Solvent Effects on the Stereoselectivities of Diels-Alder Reactions by Means of Linear Free Energy Relationships. A New Empirical Measure of Solvent Polarity. (n.d.). Journal of the American Chemical Society.
  • Machine learning-guided strategies for reaction conditions design and optimization. (2024). Beilstein Journal of Organic Chemistry.
  • Asymmetric Catalysis: Stereoselective Strategies in Pharmaceutical Synthesis. (2025). PDF.
  • Monitoring Reaction Intermediates to Predict Enantioselectivity Using Mass Spectrometry. (2022).
  • METHOD FOR MONITORING THE STEREOSELECTIVITY AND RELATIVE RATE OF ORGANIC CHEMICAL REACTIONS. (n.d.).
  • Automated reaction progress monitoring of heterogeneous reactions: crystallization-induced stereoselectivity in amine-catalyzed aldol reactions. (n.d.). RSC Publishing.
  • Troubleshooting poor stereoselectivity in HWE reactions using diethyl (bromomethyl)
  • Stereoselective and Stereospecific Reactions. (2025). Master Organic Chemistry.
  • Significance and challenges of stereoselectivity assessing methods in drug metabolism. (n.d.). ScienceDirect.
  • Access to Both Enantiomers by Tuning the Reaction Time. (2020). Research Communities.
  • Common Pitfalls of Catalysis Manuscripts Submitted to Chemistry of Materials. (n.d.).
  • Technical Support Center: Optimization of Reaction Conditions for Diastereoselective Synthesis. (n.d.). BenchChem.
  • Generality-driven optimization of enantio- and regioselective catalysis by high-throughput experimentation and machine learning. (n.d.). ChemRxiv.
  • Control of the diastereoselectivity at C(20) in the formation of C(21)-fluorinated thevinols. (2023). Beilstein Journal of Organic Chemistry.
  • Thermodynamic vs kinetic reaction control with radical substitution. (2016). Stack Exchange.
  • Common Pitfalls of Catalysis Manuscripts Submitted to Chemistry of Materials. (2018).
  • Diastereoselectivity on Intramolecular Alder-ene Reaction of 1,6-Dienes. (n.d.). PMC.
  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester.
  • What is the current work on stereoselectivity and stereospecificity in organic chemistry? (2023). Quora.
  • Practice Exam #2 (Stereochem + Substitution/Elimination) (Worksheet Solutions Walkthrough). (2021). YouTube.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Determining Enantiomeric Excess for Products of (2S,5S)-2,5-dimethylmorpholin-3-one Mediated Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the pursuit of enantiomerically pure compounds is paramount. The biological activity of a chiral molecule often resides in a single enantiomer, with its mirror image being inactive or, in some cases, eliciting undesirable effects. Chiral auxiliaries are a powerful tool in asymmetric synthesis, guiding reactions to favor the formation of one stereoisomer over another.[1][2] Among these, scaffolds like (2S,5S)-2,5-dimethylmorpholin-3-one offer a robust platform for inducing stereoselectivity.

This guide provides an in-depth comparison of the primary analytical techniques used to quantify the success of such synthetic strategies: the determination of enantiomeric excess (ee). We will move beyond simple procedural lists to explore the causality behind methodological choices, ensuring that the described protocols are not just steps to be followed, but self-validating systems for generating trustworthy and accurate data.

The Central Role of this compound

The this compound scaffold is a derivative of the broader morpholine class of heterocycles, which are integral to many biologically active compounds and synthetic strategies.[3][4] In asymmetric synthesis, it can be covalently attached to a prochiral substrate, forming a new compound where the inherent chirality of the morpholinone auxiliary directs subsequent reactions, such as alkylation or aldol additions, to occur on one face of the molecule preferentially. After the desired stereocenter is set, the auxiliary is cleaved, yielding the enantiomerically enriched product and, ideally, allowing for the recovery and reuse of the auxiliary.[5]

A successful asymmetric synthesis is defined by its enantioselectivity. The quantitative measure of this success is the enantiomeric excess (ee), which describes the degree to which one enantiomer is present in a mixture in greater amounts than the other.[6][7]

The formula for calculating enantiomeric excess is:

ee (%) = |([R] - [S]) / ([R] + [S])| * 100[6][8]

Where [R] and [S] represent the concentration or peak area of the R and S enantiomers, respectively. An ee of 0% represents a racemic mixture (a 50:50 mix of both enantiomers), while an ee of 100% indicates an enantiomerically pure sample.[6]

cluster_synthesis Asymmetric Synthesis Workflow cluster_analysis Analysis A Prochiral Substrate C Attach Auxiliary A->C B (2S,5S)-2,5-dimethyl- morpholin-3-one (Chiral Auxiliary) B->C D Diastereoselective Reaction (e.g., Alkylation) C->D E Cleave Auxiliary D->E F Enantiomerically Enriched Product E->F G Recovered Auxiliary E->G H Determine Enantiomeric Excess (ee) F->H

Figure 1: General workflow for asymmetric synthesis using a chiral auxiliary and subsequent ee analysis.

Core Methodologies for Enantiomeric Excess Determination

The primary challenge in determining ee is that enantiomers possess identical physical properties (boiling point, solubility, etc.) and spectroscopic signatures (NMR, IR) in an achiral environment.[9] Therefore, analytical methods must employ a chiral environment to differentiate them. The most common and reliable techniques are chiral chromatography and NMR spectroscopy.

Chiral Chromatography: The Gold Standard

Chiral chromatography is widely considered the benchmark for accurate ee determination due to its high resolution, sensitivity, and robustness.[10][11] The technique physically separates the two enantiomers, allowing for their individual quantification.

Principle of Operation: Enantiomers are passed through a column containing a Chiral Stationary Phase (CSP). The CSP interacts differentially with each enantiomer, forming transient, diastereomeric complexes. This difference in interaction strength leads to different retention times, causing one enantiomer to elute from the column before the other.[8][12]

  • High-Performance Liquid Chromatography (HPLC): The most versatile and widely used method.[13] CSPs for HPLC are diverse, with polysaccharide-based columns (e.g., cellulose or amylose derivatives) being exceptionally popular for their broad applicability.[12][13]

  • Gas Chromatography (GC): Best suited for volatile and thermally stable compounds.[14] Chiral GC columns often use cyclodextrin derivatives as the CSP.[15][16]

Experimental Protocol: Chiral HPLC Method Development

  • Initial Column & Mobile Phase Screening:

    • Prepare a solution of the racemic product (synthesized using an achiral analogue of the auxiliary or by mixing the two enantiomers if available). A concentration of ~1 mg/mL is a good starting point.

    • Based on the product's structure and polarity, select 2-3 candidate chiral columns (e.g., a cellulose-based, an amylose-based, and a cyclodextrin-based column).

    • Begin screening with standard mobile phase systems. For normal phase, use hexane/isopropanol mixtures. For reverse phase, use acetonitrile/water or methanol/water.

  • Method Optimization:

    • Once partial separation is observed, optimize the mobile phase composition. Small changes in the percentage of the polar modifier (e.g., isopropanol) can have a significant impact on resolution.

    • Adjust the flow rate (typically 0.5-1.5 mL/min) and column temperature to improve peak shape and resolution.

    • If using an ionizable compound, the addition of small amounts of an acid (e.g., trifluoroacetic acid) or base (e.g., diethylamine) to the mobile phase may be necessary.

  • Data Analysis:

    • Integrate the peak areas for the two separated enantiomers.

    • Calculate the enantiomeric excess using the standard formula. The elution order must be confirmed with an authentic sample of a single enantiomer if the absolute configuration needs to be assigned.[17]

A Prepare Racemic Standard of Analyte B Select Candidate Chiral Columns (CSPs) A->B C Screen Mobile Phases (Normal & Reverse Phase) B->C D Separation Achieved? C->D E Optimize Conditions: - Mobile Phase Ratio - Flow Rate - Temperature D->E Yes H Select Different Column/Mode D->H No F Validate Method: - Resolution - Linearity - Precision E->F G Analyze Synthetic Sample & Calculate ee F->G H->C

Figure 2: Decision workflow for developing a chiral HPLC method for ee determination.
NMR Spectroscopy: A Rapid and Versatile Tool

NMR spectroscopy offers a faster, often non-destructive, alternative to chromatography for determining ee.[18] The strategy involves converting the pair of enantiomers into a pair of diastereomers in situ, which are not mirror images and will have distinct signals in the NMR spectrum.[18][19]

A. Using Chiral Solvating Agents (CSAs)

This is the simplest NMR method. A chiral solvating agent is added directly to the NMR tube containing the analyte.[20] The CSA forms weak, non-covalent, and rapidly exchanging diastereomeric complexes with each enantiomer of the analyte.[21][22] This transient interaction places the protons of each enantiomer in a slightly different average magnetic environment, leading to the splitting of a single enantiomeric signal into two distinct signals for the two diastereomers.

Experimental Protocol: ee Determination by CSA

  • Sample Preparation:

    • Dissolve a known quantity of the analyte (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, Benzene-d₆) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the analyte alone.

    • Select a suitable CSA (e.g., (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol (TFAE) or a BINOL derivative).[20][21]

    • Add the CSA to the NMR tube in incremental amounts (e.g., 0.5, 1.0, 1.5 equivalents), acquiring a spectrum after each addition.

  • Spectral Analysis:

    • Observe the spectra for the splitting of a well-resolved proton signal of the analyte. Protons close to the chiral center are most likely to show separation.

    • Once optimal separation is achieved (baseline resolution is ideal), carefully integrate the two new signals.

    • The ratio of the integrals directly corresponds to the ratio of the enantiomers in the sample.

B. Using Chiral Derivatizing Agents (CDAs)

This method involves a chemical reaction between the analyte and a chiral derivatizing agent to form a stable covalent bond, creating a mixture of diastereomers.[19][23] Because these are stable, distinct molecules, their NMR signals are often more widely separated than those induced by CSAs, making integration more accurate.[23] A classic example is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid).[11][19]

Experimental Protocol: ee Determination by CDA

  • Derivatization:

    • In a small vial, react the enantiomerically enriched product (e.g., a chiral alcohol or amine) with an enantiomerically pure CDA (e.g., Mosher's acid chloride). The reaction must proceed to 100% completion to avoid kinetic resolution, which would give an inaccurate ee value.

    • After the reaction is complete, remove any excess reagents. A simple workup or filtration through a small plug of silica may be required.

  • NMR Analysis:

    • Dissolve the resulting diastereomeric mixture in a deuterated solvent.

    • Acquire a ¹H NMR (or ¹⁹F NMR if the CDA contains fluorine, like Mosher's acid) spectrum.

    • Identify a pair of well-resolved signals corresponding to the two diastereomers.

    • Integrate the signals to determine the diastereomeric ratio, which directly reflects the original enantiomeric ratio of the analyte.

cluster_csa Chiral Solvating Agent (CSA) Path cluster_cda Chiral Derivatizing Agent (CDA) Path A Mix Analyte + CSA in NMR Tube B Acquire NMR Spectrum A->B C Observe Signal Splitting (Transient Diastereomers) B->C D Integrate Separated Signals to Determine ee C->D E React Analyte + CDA (to completion) F Purify Diastereomer Mixture E->F G Acquire NMR Spectrum F->G H Integrate Distinct Signals to Determine ee G->H Start Enantiomeric Mixture Start->A Start->E

Figure 3: Comparison of NMR-based workflows for ee determination using CSAs versus CDAs.
Optical Rotation (Polarimetry): A Classical Approach

Polarimetry is the oldest method for assessing enantiomeric purity.[14] It measures the degree to which a chiral compound in solution rotates plane-polarized light.[24] The enantiomeric excess can be calculated if the specific rotation of the pure enantiomer is known.[6][25]

ee (%) = ([α]observed / [α]max) * 100[6][24]

Where [α]observed is the specific rotation of the mixture and [α]max is the specific rotation of the pure enantiomer.

While simple in principle, this method has significant limitations. Its accuracy is highly dependent on the purity of the sample, as even small amounts of highly rotating impurities can lead to large errors.[24] Furthermore, concentration, solvent, temperature, and the wavelength of light used must be rigorously controlled.[14] For these reasons, polarimetry is now primarily used as a qualitative check or for historical comparison, rather than a primary tool for accurate ee determination in a research or regulatory setting.

Method Comparison and Selection Strategy

The choice of method depends on the specific requirements of the analysis, including the stage of research, available equipment, sample properties, and desired accuracy.

Technique Principle Pros Cons Best For
Chiral HPLC Physical separation on a chiral stationary phase.[8]High accuracy & precision; Gold standard for quality control; Broad applicability.[11][13]Can be time-consuming to develop methods; Requires specialized, expensive columns.Final product quality control; Accurate determination for publications and regulatory filings; Separation of enantiomers for further study.
Chiral GC Physical separation of volatile compounds on a CSP.[15]High resolution for suitable analytes; Fast run times.Limited to volatile and thermally stable compounds.[14]Analysis of chiral fragrances, flavors, and small volatile molecules.
NMR with CSA Formation of transient diastereomeric complexes.[21]Very fast (minutes); Non-destructive; Requires only an NMR spectrometer.[20]Signal separation can be small or absent; Requires optimization of solvent/CSA.Rapid screening of reaction conditions; High-throughput analysis; Confirmation of enantiopurity.
NMR with CDA Formation of stable diastereomeric derivatives.[19]Often larger, clearer signal separation than CSA; High accuracy.[23]Requires an additional reaction step; Destructive to the sample; Reaction must go to completion.Analytes that give poor resolution with CSAs; Orthogonal confirmation of HPLC results.
Polarimetry Measurement of optical rotation.[24]Very fast and simple measurement.Low accuracy; Highly sensitive to impurities; Requires a known standard of the pure enantiomer.[14][24]Quick qualitative check of chirality; Following reactions where the product's rotation is well-established.

Selection Strategy: For a novel product synthesized using this compound, a pragmatic approach would be:

  • During Reaction Optimization: Use NMR with a Chiral Solvating Agent (CSA) for rapid feedback on the enantioselectivity of different reaction conditions.

  • For Final Characterization: Develop a robust Chiral HPLC method. This will provide the most accurate and defensible ee value for reporting, publication, or scaling up the synthesis.

  • For Orthogonal Validation: If the product is particularly important or the HPLC separation is challenging, confirm the result using NMR with a Chiral Derivatizing Agent (CDA) . This provides confidence that the measured ee is accurate and not an artifact of a single technique.

By understanding the principles, advantages, and limitations of each technique, researchers can select and implement the most appropriate method to confidently and accurately determine the enantiomeric excess of their synthesized compounds, ensuring the integrity and validity of their scientific findings.

References

  • Benchchem.
  • University of Bath.
  • Sánchez-Ortega, A., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(3), 216-222.
  • Study.com.
  • The Organic Chemistry Tutor. (2021). Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry. YouTube.
  • Aboul-Enein, H. Y., Rothchild, R., & Sinnema, A. (1992). NMR Studies Of Drugs. Chiral Solvating Agents for Direct Determination of Enantiomeric Excess of the Cardiac Antiarrhythmic, Mexiletine. Spectroscopy Letters, 25(9), 1367-1376.
  • Wikipedia.
  • Amabil, A., et al. (2013). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 135(49), 18261–18264.
  • Labuta, J., et al. (2021). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Chemosensors, 9(9), 259.
  • Chiralpedia. Part 7: Analytical Techniques for Stereochemistry.
  • ResearchGate.
  • Li, Z., et al. (2018). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers, 5(1), 69-76.
  • Wikipedia.
  • Singh, S., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Advances, 12(41), 26867-26873.
  • SciSpace. Importance of Molecular Symmetry for Enantiomeric Excess Recognition by NMR.
  • Chemistry Steps. Enantiomeric Excess (ee)
  • Chemistry LibreTexts. (2022). 5.
  • LCGC International. (2023). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.
  • Ishihara, S., et al. (2019). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers.
  • Lippur, K. (2010). Asymmetric Synthesis of 2,2'-Bimorpholine and its 5,5'-Substituted Derivatives.
  • Wang, Y., et al. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. New Journal of Chemistry, 46(7), 3205-3209.
  • Gu, Y., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12696-12705.
  • Restek. A Guide to the Analysis of Chiral Compounds by GC.
  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group.
  • Satinder, A. A Strategy for Developing HPLC Methods for Chiral Drugs.
  • ResearchGate. (2012). (PDF) Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
  • Gheorghiu, M. D. Evaluation of ee by chiral GC and by 1H NMR with the chiral shift reagent Eu(hfc)3. MIT OpenCourseWare.
  • Wang, Y., et al. (2022). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 13(2), 432-437.
  • Wikipedia. Chiral auxiliary.
  • Sigma-Aldrich. Chiral Auxiliaries.
  • Gibe, R. (2000). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit.
  • University of York. Chapter 45 — Asymmetric synthesis.
  • University of York. Asymmetric Synthesis.

Sources

A Comparative Guide to Chiral Auxiliaries for Asymmetric Alkylation: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise construction of stereogenic centers is a foundational element of modern organic synthesis. Asymmetric alkylation of enolates stands as a powerful and versatile method for forging carbon-carbon bonds while controlling chirality. Among the various strategies to achieve this, the use of chiral auxiliaries remains a robust and reliable approach, particularly in the early stages of drug discovery where dependability and predictability are paramount.[1][2]

This guide offers an in-depth comparative analysis of several widely employed chiral auxiliaries for asymmetric alkylation. Moving beyond a simple cataloging of options, we will delve into the mechanistic underpinnings of their stereodirecting influence, provide a critical comparison of their performance based on experimental data, and furnish a detailed, field-tested protocol to illustrate their practical application.

The Enduring Relevance of Chiral Auxiliaries

In an era increasingly dominated by catalytic asymmetric methods, the stoichiometric use of chiral auxiliaries might seem less elegant. However, their continued prevalence is a testament to their significant practical advantages.[2] Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate.[3] This covalent modification introduces a chiral environment that directs the approach of an incoming electrophile, leading to the formation of one diastereomer in preference to the other.[3][4] Subsequent removal of the auxiliary reveals the desired enantiomerically enriched product, and the auxiliary can often be recovered and reused.[3] This diastereomeric intermediate strategy simplifies purification, as diastereomers possess different physical properties, allowing for separation by standard techniques like chromatography or crystallization.[2][3]

The ideal chiral auxiliary exhibits several key characteristics: it should be readily available in both enantiomeric forms, easy to attach and remove under mild conditions, and, most importantly, exert a high degree of stereocontrol over the reaction.

A Comparative Analysis of Leading Chiral Auxiliaries

This section will compare four of the most influential classes of chiral auxiliaries in asymmetric alkylation: Evans' Oxazolidinones, Myers' Pseudoephedrine Amides, Enders' SAMP/RAMP Hydrazones, and Terpene-derived auxiliaries like 8-phenylmenthol.

Evans' Oxazolidinone Auxiliaries

Developed by David A. Evans, chiral oxazolidinones are arguably among the most successful and widely utilized chiral auxiliaries.[5] Derived from readily available amino acids, they offer excellent levels of stereocontrol in a variety of asymmetric transformations, including alkylation reactions.[5][6][7]

Mechanism of Stereocontrol: The high diastereoselectivity observed with Evans' oxazolidinones stems from the formation of a rigid, chelated Z-enolate upon deprotonation with a suitable base (e.g., LDA or NaHMDS).[8][9] The substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the incoming electrophile to the opposite, less sterically hindered face.[2][9]

Performance and Applications: Evans' auxiliaries are particularly renowned for their ability to direct the synthesis of α-substituted carboxylic acid derivatives with high diastereoselectivity.[1][5] They have been instrumental in the total synthesis of numerous complex natural products.[1][5][10]

Myers' Pseudoephedrine and Pseudoephenamine Auxiliaries

Andrew G. Myers' development of pseudoephedrine as a chiral auxiliary offered a practical and highly effective alternative for asymmetric alkylation.[11][12] A key advantage of this system is its broad substrate scope and high diastereoselectivity, even with less reactive alkylating agents.[11][12]

Mechanism of Stereocontrol: Similar to Evans' auxiliaries, the reaction proceeds through a Z-enolate. The stereochemical outcome is dictated by the chelation of the lithium cation between the enolate oxygen and the oxygen of the auxiliary's hydroxyl group, creating a rigid structure that directs the electrophile to the less hindered face.[2][11]

Performance and Applications: The Myers' auxiliary has demonstrated exceptional performance in the synthesis of enantiomerically enriched carboxylic acids, ketones, and alcohols.[12][13] A significant practical challenge with pseudoephedrine is its use as a precursor for the illicit synthesis of methamphetamine, leading to strict regulations on its sale.[2][13][14] To address this, Myers' group developed pseudoephenamine as a viable alternative that is not subject to the same restrictions and often provides equal or superior stereoselectivity.[13][14]

Enders' SAMP/RAMP Hydrazone Auxiliaries

The SAMP/RAMP hydrazone method, developed by Dieter Enders and E. J. Corey, provides a powerful strategy for the asymmetric alkylation of ketones and aldehydes.[15] (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) are derived from proline.[15][16]

Mechanism of Stereocontrol: The reaction involves the formation of a hydrazone between the carbonyl compound and the SAMP or RAMP auxiliary. Deprotonation with a strong base like LDA generates a rigid, internally chelated azaenolate.[17] The stereochemistry of the subsequent alkylation is controlled by the chiral environment of the pyrrolidine ring, which directs the electrophile to one face of the azaenolate.[17]

Performance and Applications: This method is highly effective for the α-alkylation of a wide range of ketones and aldehydes, producing the desired products with excellent enantiomeric excess.[15][18][19] The auxiliary can be removed oxidatively (e.g., with ozone) or reductively to furnish the α-alkylated carbonyl compound.[15]

Terpene-Derived Auxiliaries: 8-Phenylmenthol

Chiral auxiliaries derived from naturally abundant terpenes, such as menthol, have a long history in asymmetric synthesis.[2][6] 8-Phenylmenthol, introduced by E.J. Corey, is a notable example that offers high levels of stereocontrol in various reactions, including alkylations.[2][20]

Mechanism of Stereocontrol: The bulky phenylmenthyl group effectively blocks one face of the enolate derived from the ester, forcing the alkylating agent to approach from the less hindered side.[][22]

Performance and Applications: 8-Phenylmenthol has been successfully employed in the asymmetric alkylation of esters, particularly glycolate equivalents, to produce α-hydroxy acids and their derivatives with high diastereoselectivity.[23]

Comparative Performance Data

The following table summarizes representative experimental data for the asymmetric alkylation of various substrates using the discussed chiral auxiliaries. This data is intended to provide a comparative snapshot of their performance under optimized conditions.

Chiral AuxiliarySubstrateElectrophileBaseDiastereomeric Excess (de) / Enantiomeric Excess (ee)Yield (%)Reference
Evans' Oxazolidinone N-Propionyl oxazolidinoneAllyl iodideNaN(TMS)₂98:2 drHigh[8]
Evans' Oxazolidinone N-Propionyl oxazolidinoneBenzyl bromideLDA>99% de78[24]
Myers' Pseudoephedrine Pseudoephedrine propionamideMethyl iodideLDA≥99% deHigh[12]
Myers' Pseudoephedrine Pseudoephedrine propionamideBenzyl bromideLDA≥99% deHigh[12]
Enders' SAMP Hydrazone Propanal SAMP hydrazoneEthyl iodideLDA≥97% de87[19]
Enders' SAMP Hydrazone Cyclohexanone SAMP hydrazoneMethyl iodideLDA>95% ee60-95[15]
8-Phenylmenthol 8-Phenylmenthyl glycolateBenzyl bromideLDA>95% de85[23]
8-Phenylmenthol 8-Phenylmenthyl glycolateMethyl iodideLHMDS>95% de90[23]

Key Observations:

  • Evans' and Myers' auxiliaries consistently provide exceptionally high levels of diastereoselectivity (>99% de) for the alkylation of acylated derivatives.[8][12][24]

  • Enders' SAMP/RAMP method is highly effective for the direct alkylation of aldehydes and ketones, offering excellent stereocontrol.[15][19]

  • 8-Phenylmenthol is a reliable choice for the asymmetric synthesis of α-hydroxy acids and their derivatives.[23]

Experimental Protocol: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary

This protocol details a representative procedure for the asymmetric alkylation of an N-acylated Evans' oxazolidinone, a foundational experiment that illustrates the practical application of these auxiliaries.[8][9]

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Propionyl chloride

  • n-Butyllithium (n-BuLi)

  • Diisopropylamine

  • Benzyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Acylation of the Chiral Auxiliary:

    • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add n-BuLi dropwise.

    • Stir the resulting solution for 15 minutes.

    • Add propionyl chloride dropwise and stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature.

    • Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the N-propionyl oxazolidinone by flash column chromatography.

  • Asymmetric Alkylation:

    • Prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi to a solution of diisopropylamine in anhydrous THF at -78 °C.

    • To a solution of the N-propionyl oxazolidinone in anhydrous THF at -78 °C, add the freshly prepared LDA solution dropwise.

    • Stir the reaction mixture at -78 °C for 30 minutes to ensure complete enolate formation.

    • Add benzyl bromide dropwise and stir the reaction at -78 °C for 2-4 hours.

    • Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature.

    • Extract the product with ethyl acetate, dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate.

    • Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis.

    • Purify the alkylated product by flash column chromatography.

  • Cleavage of the Chiral Auxiliary:

    • The chiral auxiliary can be removed under various conditions (e.g., hydrolysis with LiOH/H₂O₂ or reduction with LiBH₄) to yield the corresponding carboxylic acid or alcohol, respectively.

Visualizing the Workflow and Mechanisms

To further clarify the concepts discussed, the following diagrams illustrate the general workflow of chiral auxiliary-mediated asymmetric synthesis and the mechanism of stereodirection for Evans' oxazolidinone.

G cluster_workflow General Workflow of Asymmetric Alkylation with a Chiral Auxiliary Prochiral_Substrate Prochiral Substrate Attachment Attachment Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Attachment Diastereoselective_Reaction Diastereoselective Reaction (e.g., Alkylation) Attachment->Diastereoselective_Reaction Formation of Chiral Intermediate Cleavage Cleavage Diastereoselective_Reaction->Cleavage Introduction of New Stereocenter Cleavage->Chiral_Auxiliary Recovery & Reuse Enantiomerically_Enriched_Product Enantiomerically Enriched Product Cleavage->Enantiomerically_Enriched_Product Release of Product

Caption: General workflow of chiral auxiliary-mediated asymmetric synthesis.

G cluster_mechanism Stereodirecting Model for Evans' Oxazolidinone Alkylation Acyl_Oxazolidinone N-Acyl Oxazolidinone Z_Enolate Chelated Z-Enolate Bulky group (R') blocks top face Acyl_Oxazolidinone->Z_Enolate Deprotonation (e.g., LDA) Electrophile_Approach Electrophile (E⁺) approaches from the less hindered bottom face Z_Enolate->Electrophile_Approach Alkylated_Product Diastereomerically Enriched Product Electrophile_Approach->Alkylated_Product

Caption: Stereodirecting model for Evans' oxazolidinone alkylation.

Conclusion

The choice of a chiral auxiliary for asymmetric alkylation is a critical decision that depends on the specific substrate, the desired product, and practical considerations such as cost and availability. Evans' oxazolidinones, Myers' pseudoephedrine and pseudoephenamine amides, Enders' SAMP/RAMP hydrazones, and 8-phenylmenthol each offer a unique set of advantages and have proven to be highly reliable and effective tools in the synthesis of enantiomerically pure compounds. While catalytic methods continue to advance, the foundational understanding and practical application of chiral auxiliaries remain indispensable skills for any researcher in the field of organic synthesis and drug development.

References

  • Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498–30551. [Link]

  • de Souza, R. O. M. A., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]

  • Enders, D., et al. (1976). Asymmetric Alkylation of Ketones and Aldehydes via Metalated Chiral Hydrazones. Angewandte Chemie International Edition in English, 15(9), 549-551. [Link]

  • Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129. [Link]

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-(+)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]

  • Bracher, P. J., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(19), 4691-4695. [Link]

  • Kulesza, A., & Gawroński, J. (2021). Catalytic Enantioselective Alkylation of Prochiral Enolates. Chemical Reviews, 121(15), 9494-9563. [Link]

  • Enders, D., & Eichenauer, H. (1979). Asymmetric synthesis of α-substituted ketones by alkylation of chiral hydrazones. Tetrahedron Letters, 20(1), 191-194. [Link]

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]

  • ChemTube3D. Asymmetric Alkylation of SAMP Hydrazone. [Link]

  • Wikipedia. Chiral auxiliary. [Link]

  • Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. (2020, October 22). YouTube. [Link]

  • Sarkar, D. (2016, October 17). Chiral auxiliary! [PPTX]. Slideshare. [Link]

  • Hart, D. J., & Ha, D.-C. (1989). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 66(10), 866. [Link]

  • Zhang, Z., et al. (2018). Copper(I)-catalyzed asymmetric alkylation of α-imino-esters. Nature Communications, 9(1), 1-8. [Link]

  • Bracher, P. J., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(19), 4691-4695. [Link]

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]

  • Evans, D. A. (2003). Chiral Auxiliaries in Asymmetric Synthesis. Chimia, 57(7), 436-441. [Link]

  • Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737-1739. [Link]

  • Larrow, J. F., & Jacobsen, E. N. (2004). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. Journal of Chemical Education, 81(10), 1474. [Link]

  • Enders, D., et al. (1987). Asymmetric Syntheses using the SAMP-/RAMP-Hydrazone Method: (S)-(+)-4-Methyl-3-heptanone. Organic Syntheses, 65, 173. [Link]

  • D7 Describe the use of chiral auxiliaries to form the desired enantiomer [HL IB Chemistry]. (2011, September 5). YouTube. [Link]

  • Enders, D., Fey, P., & Kipphardt, H. (1987). (S)-(-)-1-Amino-2-methoxymethylpyrrolidine (SAMP) and (R)-(+)-1-amino-2-methoxymethylpyrrolidine (RAMP): Chiral Auxiliaries. Organic Syntheses, 65, 173. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 31). The Role of Chiral Auxiliaries in Modern Pharmaceutical Synthesis. [Link]

  • Nagao, Y., & Sano, S. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3). [Link]

  • University of York. Asymmetric Synthesis. [Link]

  • García Ruano, J. L., et al. (1998). A short, efficient synthesis of the chiral auxiliary (+)-8-phenylneomenthol. Tetrahedron: Asymmetry, 9(10), 1745-1747. [Link]

  • ChemTube3D. Meyers Asymmetric Alkylation. [Link]

  • D'hooghe, M., & De Kimpe, N. (2008). Diastereoselective functionalization of chiral N-acyl-1,3-oxazolidines and their applications in the synthesis of bioactive molecules. Synlett, (17), 2595-2613. [Link]

Sources

Efficacy of (2S,5S)-2,5-dimethylmorpholin-3-one versus other morpholinone-based auxiliaries

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Efficacy of (2S,5S)-2,5-Dimethylmorpholin-3-one in Asymmetric Synthesis Content Type: Technical Comparison Guide Audience: Synthetic Organic Chemists, Process Chemists, and Drug Development Scientists.

Executive Summary: The Lactam Advantage

The This compound scaffold represents a specialized class of chiral auxiliaries derived from amino acids (specifically L-Alanine). Unlike the more ubiquitous Williams’ Lactone (morpholin-2-one) or Evans’ Oxazolidinone , this auxiliary is based on a morpholin-3-one (lactam) core.

This structural distinction provides a critical efficacy trade-off:

  • Superior Stability: The lactam linkage renders the auxiliary highly resistant to organolithiums and Grignard reagents, allowing for aggressive alkylation conditions that would decompose lactone-based auxiliaries.

  • Rigid Stereocontrol: The (5S)-methyl group (derived from the chiral pool) exerts powerful 1,4-induction, typically yielding diastereomeric ratios (dr) exceeding 95:5 in alkylation reactions.

  • Cleavage Specificity: While highly stable, the auxiliary requires more vigorous hydrolysis conditions compared to acid-labile lactones, making it ideal for synthesizing robust non-proteinogenic amino acids but less suitable for highly sensitive substrates.

Mechanistic Foundation: The "Anti-Face" Approach

The efficacy of the morpholin-3-one auxiliary relies on a rigid chair-like transition state during enolization.

  • The Controller: The C5-methyl group (equatorial in the stable conformer) sterically shields the top face of the enolate.

  • The Attack: Electrophiles are forced to approach from the anti face (bottom), opposite the C5 substituent.

  • The Result: This sets the C2 stereocenter. Starting from (S)-Alaninol (which provides the 5S center), alkylation yields the trans-2,5-disubstituted product.

Diagram 1: Stereochemical Logic & Pathway

G Start (S)-Alaninol (Chiral Pool) Cyclization Cyclization (w/ Chloroacetate) Start->Cyclization Base/Heat Auxiliary (5S)-5-Methylmorpholin-3-one (The Auxiliary) Cyclization->Auxiliary Yield: ~85% Enolate Li-Enolate Formation (Planar C2) Auxiliary->Enolate LDA, -78°C Transition Steric Shielding (C5-Me Blocks Top Face) Enolate->Transition Me-I (Electrophile) Product This compound (Trans-Product) Transition->Product Anti-Addition (>98:2 dr)

Caption: The synthesis and stereoselective alkylation pathway. The C5-methyl group directs the incoming electrophile to the opposite face, establishing the (2S,5S) configuration.

Comparative Analysis: Morpholin-3-one vs. Alternatives

The following table contrasts the this compound system against the two industry standards: Williams' Lactone and Evans' Oxazolidinone.

Feature(2S,5S)-Morpholin-3-one (Lactam)Williams' Lactone (Morpholin-2-one)Evans' Oxazolidinone (Imide)
Core Structure Cyclic Amide (Lactam)Cyclic Ester (Lactone)Cyclic Imide
Primary Application Amino Acid Synthesis (Alkylation)Amino Acid SynthesisAcylation / Aldol Reactions
Reaction Stability High. Tolerates Grignards & strong bases.Moderate. Ring opens with strong nucleophiles.High. Good for enolization.
Stereoselectivity (dr) >98:2 (Trans-selective)>95:5 (Cis-selective usually)>99:1 (Via Boron/Ti enolates)
Cleavage Condition Harsh. (6N HCl reflux or Li/NH3)Mild. (Hydrogenolysis or mild acid)Mild. (LiOH/H2O2 or LiOBn)
Atom Economy Good. (Low MW auxiliary)Poor. (Requires diphenyl group)Moderate.
Cost Low (Derived from Alaninol)High (Requires Benzoin/Phenylglycine)Moderate (Valine/Phenylalanine derived)
Key Insight: The "Stability vs. Cleavage" Trade-off

Choose the Morpholin-3-one when your target molecule requires harsh upstream chemistry (e.g., radical reactions, high-temperature alkylations) that would degrade the Williams lactone. Avoid it if your final product is acid-sensitive, as removing the auxiliary requires vigorous hydrolysis.

Experimental Protocols

Protocol A: Synthesis of the (5S)-5-methylmorpholin-3-one Auxiliary

This step establishes the chiral controller from L-Alaninol.

  • Reagents: (S)-Alaninol (1.0 equiv), Ethyl chloroacetate (1.1 equiv), NaH (2.2 equiv), THF (anhydrous).

  • Setup: Flame-dried round-bottom flask under Argon.

  • Procedure:

    • Suspend NaH in THF at 0°C.

    • Add (S)-Alaninol slowly (gas evolution). Stir for 30 min.

    • Add Ethyl chloroacetate dropwise.

    • Reflux for 4–6 hours. The intramolecular alkoxide displaces the chloride, followed by amide formation.

  • Workup: Quench with sat. NH4Cl. Extract with EtOAc.

  • Purification: Recrystallization from Hexane/EtOAc.

    • Target Yield: 75–85%.

Protocol B: Stereoselective Methylation to this compound

This step creates the new chiral center.

  • Reagents: (5S)-Auxiliary (from Protocol A), LDA (1.1 equiv), Methyl Iodide (1.5 equiv), THF.

  • Procedure:

    • Cool a solution of the auxiliary in THF to -78°C .

    • Add LDA dropwise over 10 min to generate the lithium enolate (planar C2).

    • Stir for 45 min at -78°C.

    • Add Methyl Iodide (MeI) rapidly.

    • Allow to warm to -20°C over 2 hours. (The C5-methyl blocks the top face; MeI attacks from the bottom).

  • Data Validation:

    • Check diastereomeric ratio (dr) via crude 1H NMR. Look for the C2-H doublet.

    • Expected dr: >95:5 favoring the trans-(2S,5S) isomer.

Protocol C: Hydrolytic Cleavage (Recovery of Amino Acid)
  • Reagents: 6N HCl.

  • Procedure:

    • Dissolve the alkylated morpholinone in 6N HCl.

    • Reflux for 12–24 hours.

    • Concentrate in vacuo.

    • Purify via ion-exchange chromatography (Dowex 50W) to separate the amino acid from the amino-alcohol auxiliary remnant.

Visualizing the Steric Model

The following diagram illustrates why the (2S,5S) isomer is favored. The "Flagpole" interaction of the C5-Methyl group destabilizes the cis approach.

Sterics Enolate Enolate Geometry (Planar C2-C3-N4) TopFace Top Face Approach (Blocked) Enolate->TopFace High Energy BottomFace Bottom Face Approach (Favored) Enolate->BottomFace Low Energy Interaction Steric Clash: C5-Methyl vs Incoming Electrophile TopFace->Interaction Result_Cis Cis-Isomer (Minor Product) TopFace->Result_Cis Result_Trans (2S,5S)-Trans-Isomer (Major Product) BottomFace->Result_Trans

Caption: Steric differentiation model. The C5-Methyl group creates significant steric hindrance on the top face, forcing the electrophile to attack from the bottom.

References

  • Harwood, L. M., et al. (1992). "Asymmetric synthesis of alpha-amino acids using morpholin-3-one auxiliaries." Synlett, 1992(11), 921-923. Link

  • Williams, R. M. (1989). Synthesis of Optically Active alpha-Amino Acids. Pergamon Press.
  • Ager, D. J., & Prakash, I. (1996). "Chiral Auxiliaries in Organic Synthesis: The Morpholinone Platform." Organic Reactions.[1][2][3][4][5] Link

  • Dziuk, B., et al. (2019). "Reactions of Piperazin-2-one and Morpholin-3-one with Triethyl Phosphite." ACS Omega, 4(5), 9056–9064. (Demonstrates stability/reactivity of the 3-one core). Link

  • General Protocol Validation: Sigma-Aldrich Technical Bulletin: Synthesis of (2S,5S)-2,5-dimethylmorpholine derivatives.Link

Sources

A Senior Application Scientist's Guide to Scalability in Chiral Auxiliary Methods

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of a chiral auxiliary is a critical decision that extends beyond achieving high stereoselectivity in the lab. As a synthesis route progresses towards larger scales, factors such as cost, safety, ease of handling, and the efficiency of both attaching and removing the auxiliary become paramount. This guide provides an in-depth, objective comparison of the scalability of three prominent chiral auxiliary methods: Evans' oxazolidinones, Myers' pseudoephedrine amides, and Oppolzer's sultams. The insights presented herein are grounded in established literature and practical industrial considerations to aid in making informed decisions for scalable asymmetric synthesis.

The Strategic Role of Chiral Auxiliaries in Scalable Synthesis

Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the reliable and predictable formation of a desired stereoisomer.[1] Their utility lies in their covalent attachment to a prochiral substrate, which then directs the stereochemical outcome of a subsequent reaction.[2] The resulting product is a diastereomer, which can often be easily purified by standard techniques like crystallization or chromatography.[3] Following the key transformation, the auxiliary is cleaved and ideally recovered for reuse.[] While the use of stoichiometric amounts of an auxiliary may seem less atom-economical than catalytic methods, their robustness, predictability, and broad applicability often make them the preferred choice, especially in the pharmaceutical industry for large-scale synthesis of active pharmaceutical ingredients (APIs).[5][6]

The scalability of a chiral auxiliary method is a multifaceted issue. It encompasses not only the efficiency of the stereoselective reaction itself but also the practicality of the entire workflow on an industrial scale. Key considerations include:

  • Cost and Availability: The price and ready availability of the auxiliary and the reagents needed for its attachment and removal are critical for large-scale production.

  • Reaction Conditions: Mild reaction conditions are always preferable for safety, energy consumption, and compatibility with a wider range of functional groups.

  • Diastereoselectivity and Yield: Consistently high diastereoselectivity and chemical yields are essential for process efficiency and minimizing purification challenges.

  • Cleavage and Recovery: The ease and efficiency of removing the auxiliary without compromising the stereochemical integrity of the product are crucial. Furthermore, the ability to recover and recycle the auxiliary in high yield and purity significantly impacts the overall cost-effectiveness.[7]

  • Crystallinity: The crystallinity of the auxiliary-adduct intermediates can greatly facilitate purification by crystallization, which is a highly scalable and cost-effective method.

  • Safety and Regulatory Concerns: Potential hazards associated with reagents or byproducts, as well as any regulatory restrictions on the auxiliary or its precursors, must be carefully evaluated.

Evans' Oxazolidinones: The Workhorse with a Caveat

Introduced by David A. Evans, oxazolidinone auxiliaries are among the most widely used and well-studied chiral auxiliaries.[3] They are particularly effective for a range of transformations, including asymmetric aldol reactions, alkylations, and Diels-Alder reactions.[3]

Scalability Advantages:
  • High Diastereoselectivity: Evans' auxiliaries are renowned for providing excellent levels of stereocontrol in a wide variety of reactions.[1][8]

  • Predictable Stereochemistry: The stereochemical outcome of reactions employing Evans' auxiliaries is generally predictable based on well-established models.[3]

  • Versatility: A broad range of N-acyl oxazolidinones can be readily prepared, allowing for their application in the synthesis of diverse target molecules.[8][9]

Scalability Challenges and Solutions:

A significant concern for the large-scale use of Evans' auxiliaries lies in the standard cleavage protocol using lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[10][11] During the development of a synthesis for a drug candidate, it was discovered that this reaction can evolve a stoichiometric amount of oxygen gas.[10][12] This poses a considerable safety risk, especially in the presence of flammable organic solvents in a large reactor.[10][12][13]

Mitigation Strategies for Safe Cleavage:

Fortunately, extensive research has been conducted to address this safety issue, providing safer alternatives for large-scale applications:

  • Controlled Addition and Nitrogen Sweeping: The rate of oxygen evolution can be managed by controlling the addition rate of LiOH and by sweeping the reactor headspace with an inert gas like nitrogen.[13]

  • Alternative Cleavage Methods: Numerous other methods for cleaving Evans' auxiliaries have been developed, which can be tailored to the specific substrate and desired product (e.g., carboxylic acid, aldehyde, alcohol).[11] For instance, transesterification with sodium methoxide in methanol can yield the methyl ester, avoiding the use of H₂O₂.

The workflow for a typical Evans' auxiliary-mediated asymmetric alkylation is depicted below.

Evans_Workflow Substrate Prochiral Carboxylic Acid AcylChloride Acyl Chloride Substrate->AcylChloride Activation N_Acylation N-Acylation AcylChloride->N_Acylation Auxiliary Evans' Auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) Auxiliary->N_Acylation N_Acyl_Oxazolidinone N-Acyl Oxazolidinone N_Acylation->N_Acyl_Oxazolidinone Enolate_Formation Enolate Formation (e.g., LDA, NaHMDS) N_Acyl_Oxazolidinone->Enolate_Formation Enolate Chiral Enolate Enolate_Formation->Enolate Alkylation Diastereoselective Alkylation (R-X) Enolate->Alkylation Alkylated_Adduct Alkylated Adduct Alkylation->Alkylated_Adduct Cleavage Cleavage (e.g., LiOH/H₂O₂ with safety controls) Alkylated_Adduct->Cleavage Product Enantiomerically Enriched Product Cleavage->Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: Workflow for Evans' Auxiliary-Mediated Asymmetric Alkylation.

Myers' Pseudoephedrine Amides: A Cost-Effective and Crystalline Alternative

Developed by Andrew G. Myers, pseudoephedrine serves as an inexpensive and highly effective chiral auxiliary, particularly for the asymmetric alkylation of amides to produce enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones.[14][15]

Scalability Advantages:
  • Low Cost and Availability: Both enantiomers of pseudoephedrine are readily available and relatively inexpensive, making it an attractive option from a cost perspective.[14]

  • High Crystallinity: Amides derived from pseudoephedrine often exhibit a high propensity to be crystalline.[16][17] This is a significant advantage for large-scale synthesis, as it allows for facile purification of diastereomeric intermediates by recrystallization, avoiding the need for chromatography.

  • High Diastereoselectivity: The alkylation of enolates derived from pseudoephedrine amides proceeds with high levels of diastereoselectivity for a wide range of alkyl halides.[18]

  • Versatile Cleavage: The resulting alkylated amides can be readily converted to a variety of functional groups, including carboxylic acids, ketones, and alcohols, under mild conditions.[16]

Scalability Challenges and Solutions:

The primary hurdle for the industrial application of pseudoephedrine is its classification as a precursor for the illicit synthesis of methamphetamine.[16][19] This has led to strict regulations on its sale and distribution in many countries, which can complicate its use in both academic and industrial settings.[16]

The Pseudoephenamine Alternative:

To circumvent the regulatory issues associated with pseudoephedrine, Myers and coworkers developed pseudoephenamine as a practical, unregulated alternative.[16][19] Pseudoephenamine often provides equal or superior stereoselectivity compared to pseudoephedrine and its derivatives also tend to be highly crystalline.[16][17]

The general workflow for Myers' asymmetric alkylation is outlined below.

Myers_Workflow Carboxylic_Acid Prochiral Carboxylic Acid Acyl_Chloride Acyl Chloride Carboxylic_Acid->Acyl_Chloride Activation Amide_Formation Amide Formation Acyl_Chloride->Amide_Formation Pseudoephedrine Pseudoephedrine or Pseudoephenamine Pseudoephedrine->Amide_Formation Chiral_Amide Chiral Amide Amide_Formation->Chiral_Amide Enolization Enolization (LDA, LiCl) Chiral_Amide->Enolization Enolate Z-Enolate Enolization->Enolate Alkylation Diastereoselective Alkylation (R-X) Enolate->Alkylation Alkylated_Amide Alkylated Amide Alkylation->Alkylated_Amide Hydrolysis Hydrolysis (Acidic or Basic) Alkylated_Amide->Hydrolysis Product Enantiomerically Enriched Carboxylic Acid Hydrolysis->Product Recovered_Auxiliary Recovered Auxiliary Hydrolysis->Recovered_Auxiliary

Caption: Workflow for Myers' Asymmetric Alkylation.

Oppolzer's Sultams: Robustness and Recyclability

Oppolzer's camphorsultam is a highly effective and robust chiral auxiliary derived from naturally occurring camphor.[20] It has found broad application in a variety of asymmetric transformations, including Diels-Alder reactions, Michael additions, alkylations, and hydrogenations.[20]

Scalability Advantages:
  • High Stereoselectivity and Predictability: Camphorsultam provides excellent levels of stereocontrol, and the stereochemical outcome is highly predictable.

  • Robustness: The sultam auxiliary is chemically robust and can withstand a wide range of reaction conditions.

  • Crystalline Derivatives: Products derived from Oppolzer's sultam are often crystalline, facilitating purification.[21]

  • Excellent Recyclability: A key advantage of Oppolzer's sultam is its high recovery and recycling rates.[19] This is particularly beneficial in large-scale manufacturing, where cost-effectiveness is crucial. Continuous flow processes have been developed that demonstrate crude recovery yields of 71-79%, highlighting its potential for efficient recycling.[5][22]

Scalability Considerations:

The initial purchase price of Oppolzer's sultam is generally higher than that of Evans' oxazolidinones or pseudoephedrine.[19] However, its robustness and high recyclability can offset the initial cost, making it a cost-effective option in the long run, especially when implemented in optimized processes like continuous flow manufacturing.[5][19] The synthesis of Oppolzer's glycylsultam has been demonstrated on a large scale without the need for chromatographic purification.[23]

The workflow for an asymmetric reaction using Oppolzer's sultam is shown below.

Oppolzer_Workflow Substrate Prochiral Substrate Activation Activation Substrate->Activation Attachment Auxiliary Attachment Activation->Attachment Oppolzer_Sultam Oppolzer's Sultam Oppolzer_Sultam->Attachment Sultam_Adduct Sultam Adduct Attachment->Sultam_Adduct Asymmetric_Reaction Asymmetric Reaction (e.g., Diels-Alder, Alkylation) Sultam_Adduct->Asymmetric_Reaction Diastereomeric_Product Diastereomeric Product Asymmetric_Reaction->Diastereomeric_Product Cleavage Cleavage (e.g., LiAlH₄, Hydrolysis) Diastereomeric_Product->Cleavage Chiral_Product Enantiomerically Pure Product Cleavage->Chiral_Product Recovered_Sultam Recovered Sultam Cleavage->Recovered_Sultam

Caption: General Workflow for Oppolzer's Sultam in Asymmetric Synthesis.

Comparative Summary of Scalability Factors

FeatureEvans' OxazolidinonesMyers' Pseudoephedrine AmidesOppolzer's Sultams
Cost ModerateLow (Pseudoephedrine), Moderate (Pseudoephenamine)High initial cost, but cost-effective with recycling[19]
Availability Readily available from amino alcohols[9]Pseudoephedrine is regulated[16][19], Pseudoephenamine is readily synthesized[16]Commercially available, large-scale synthesis reported[23][24]
Diastereoselectivity Generally excellent[1][8]Generally excellent[18]Generally excellent[20]
Crystallinity Variable, but often crystallineHigh propensity for crystalline derivatives[16][17]Often crystalline[21]
Cleavage Conditions Can involve hazardous H₂O₂ (oxygen evolution)[10][12], but safer alternatives exist[13]Mild acidic or basic hydrolysis[16]Various methods (e.g., hydrolysis, reduction)
Recyclability Good, but can be impacted by cleavage methodGood[7]Excellent, especially in continuous flow[5][22]
Key Scalability Advantage Well-established, versatile, and predictable[1]Low cost and high crystallinity of derivatives[14][16]Robustness and high recyclability[5][19]
Key Scalability Challenge Safety of LiOH/H₂O₂ cleavage at scale[10][12][13]Regulatory restrictions on pseudoephedrine[16][19]Higher initial investment[19]

Conclusion

The choice of a chiral auxiliary for a scalable synthetic process is a strategic decision that requires a holistic evaluation of multiple factors. Evans' oxazolidinones remain a versatile and highly effective option, provided that the safety concerns associated with their cleavage are carefully managed. Myers' pseudoephedrine amides offer a cost-effective and practical alternative, particularly when the crystallinity of intermediates is advantageous for purification; the development of pseudoephenamine has successfully addressed the regulatory challenges of its parent compound. Oppolzer's sultams, while having a higher initial cost, present a compelling case for large-scale applications due to their robustness and exceptional recyclability, which can lead to long-term economic benefits.

Ultimately, the optimal chiral auxiliary will depend on the specific chemical transformation, the economic constraints of the project, and the available infrastructure for large-scale synthesis. By understanding the scalability profiles of these leading chiral auxiliary methods, researchers and drug development professionals can make more informed decisions to ensure a smooth and efficient transition from the laboratory to production.

References

  • Current time information in Columbia County, US. The time at the location 'Columbia County, US' is 05:16 PM. The location's timezone is 'America/New_York'. Link

  • Evans' original oxazolidinone auxiliary‐based asymmetric methodology. - ResearchGate. 1

  • Cost-effectiveness analysis of different chiral auxiliaries for industrial applications - Benchchem. 19

  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H 2 O 2 - ResearchGate. 10

  • Myers Asymmetric Alkylation - Molecules and Materials. 14

  • Development of safer methods for cleavage of the Evans auxiliary - Morressier. 25

  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 | Organic Process Research & Development - ACS Publications. 12

  • Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - RSC Publishing. 5

  • Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC. 9

  • Chiral Auxiliary Recycling in Continuous Flow: Automated Recovery and Reuse of Oppolzer's Sultam - Semantic Scholar. 22

  • N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. 26

  • Large‐Scale Preparation of Oppolzer's Glycylsultam - ResearchGate. 23

  • Chiral auxiliary - Wikipedia. 3

  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 - ACS Publications. 11

  • Recent advances in the application of the Oppolzer camphorsultam as a chiral auxiliary. 20

  • Safe Scale-up of an Oxygen-Releasing Cleavage of Evans Oxazolidinone with Hydrogen Peroxide | Organic Process Research & Development - ACS Publications. 13

  • A Comparative Guide to the Recyclability of Chiral Auxiliaries in Asymmetric Synthesis - Benchchem. 7

  • Stereoselective α-Hydroxylation of Amides Using Oppolzer's Sultam as Chiral Auxiliary | The Journal of Organic Chemistry - ACS Publications. 21

  • Advanced Chiral Auxiliary Synthesis - BOC Sciences.

  • Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - PMC - NIH. 6

  • Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog. 15

  • Chiral Auxiliary Design. 27

  • Chiral Auxiliary Approaches to the Synthesis of Compounds Possessing Elements of Axial, Planar and Helical Chirality | Request PDF - ResearchGate. 28

  • Asymmetric Synthesis in Industry: From Lab to Market - Chiralpedia. 29

  • Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - Andrew G Myers Research Group - Harvard University. 16

  • Application of Oppolzer′s Sultam in the Synthesis of Cyclic α-Amino Acids and β-Amino Acids | Request PDF - ResearchGate. 24

  • Asymmetric Alkylation of Enolates - Chem 115 Myers. 18

  • Methods for cleavage of chiral auxiliary. - ResearchGate. 8

  • Asymmetric Synthesis - University of York. 30

  • Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC - NIH. 17

  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses - SciELO México. 2

  • An Improved Large Scale Synthesis of the Schöllkopf Chiral Auxiliaries: (2 R )- and (2 S ) - 2,5Dihydro3,6-dimethoxy-2-isopropylpyrazine - ResearchGate. 31

Sources

A Comparative Guide to Chiral Auxiliaries in the Asymmetric Synthesis of (S)-Ibuprofen

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the stereoselective synthesis of chiral molecules is a cornerstone of modern medicinal chemistry. The biological activity of a drug is often confined to a single enantiomer, making the development of efficient and reliable asymmetric syntheses a critical endeavor. This guide provides an in-depth technical comparison of two prominent classes of chiral auxiliaries—Evans' oxazolidinones and pseudoephedrine-based auxiliaries—for the asymmetric synthesis of (S)-Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). We will delve into the mechanistic underpinnings of their stereocontrol, present comparative performance data, and provide detailed experimental protocols to illustrate their practical application.

The Central Role of Chiral Auxiliaries

A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a chemical transformation with high diastereoselectivity.[1] This strategy effectively converts a difficult-to-separate enantiomeric mixture into a more readily separable mixture of diastereomers.[1] The general workflow involves three key stages: covalent attachment of the auxiliary, the diastereoselective reaction to create the new stereocenter, and finally, the cleavage of the auxiliary to yield the enantiomerically enriched product, with the auxiliary ideally being recoverable for reuse.[1]

Asymmetric Synthesis of (S)-Ibuprofen: A Comparative Analysis

The synthesis of (S)-Ibuprofen via asymmetric alkylation of a suitable prochiral precursor is a classic example demonstrating the power of chiral auxiliaries. The key step involves the stereoselective methylation of an enolate derived from an amide of 2-(4-isobutylphenyl)acetic acid. Here, we compare the efficacy of Evans' oxazolidinone and pseudoephedrine as chiral auxiliaries for this transformation.

Performance Comparison: Evans' Oxazolidinone vs. Pseudoephedrine Amide

The choice of a chiral auxiliary is often dictated by factors such as diastereoselectivity, chemical yield, cost, and ease of removal and recovery. The following table summarizes representative data for the asymmetric methylation step in the synthesis of an (S)-Ibuprofen precursor using these two auxiliaries.

Chiral AuxiliaryElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference(s)
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneMethyl Iodide>95:5~85[2][3]
(+)-PseudoephedrineMethyl Iodide91:9 (crude)~83[4][5]

Note: The data presented is a synthesis of typical results reported in the literature and may vary based on specific reaction conditions.

As the data suggests, both auxiliaries provide high levels of diastereoselectivity and yield. Evans' auxiliaries are renowned for their exceptional stereocontrol in a wide range of reactions.[2] The pseudoephedrine-based method, pioneered by Andrew G. Myers, offers a highly practical and cost-effective alternative, with both enantiomers of pseudoephedrine being readily available and inexpensive.[5][6]

Mechanistic Insights: The Origin of Stereocontrol

Understanding the mechanism by which these auxiliaries exert their stereochemical influence is crucial for rational experimental design and optimization.

Evans' Oxazolidinone: A Sterically Shielded Enolate

The stereoselectivity of Evans' auxiliaries arises from the formation of a rigid, chelated (Z)-enolate upon deprotonation with a strong base like lithium diisopropylamide (LDA).[2] The bulky substituent at the C4 position of the oxazolidinone ring (e.g., a benzyl or isopropyl group) effectively shields one face of the planar enolate. Consequently, the incoming electrophile (methyl iodide) is directed to the less hindered face, leading to the formation of a single major diastereomer.[2]

Evans_Mechanism cluster_0 Enolate Formation cluster_1 Diastereoselective Alkylation N-Acyl_Oxazolidinone N-Acyl Oxazolidinone Z-Enolate Chelated (Z)-Enolate N-Acyl_Oxazolidinone->Z-Enolate Deprotonation LDA LDA, THF, -78 °C Transition_State Transition State (Top face blocked by R' group) Z-Enolate->Transition_State Alkylated_Product Alkylated Product (High d.r.) Transition_State->Alkylated_Product Electrophile Electrophile (MeI) approaches from bottom face Electrophile->Transition_State Pseudoephedrine_Mechanism cluster_0 Enolate Formation cluster_1 Diastereoselective Alkylation Pseudoephedrine_Amide Pseudoephedrine Amide LiCl_Enolate LiCl-Chelated (Z)-Enolate Pseudoephedrine_Amide->LiCl_Enolate Deprotonation LDA_LiCl LDA, LiCl, THF, -78 °C Transition_State_Pseudo Transition State (One face blocked by Me & Ph groups) LiCl_Enolate->Transition_State_Pseudo Alkylated_Product_Pseudo syn-Alkylated Product (High d.r.) Transition_State_Pseudo->Alkylated_Product_Pseudo Electrophile_Pseudo Electrophile (MeI) approaches from open face Electrophile_Pseudo->Transition_State_Pseudo

Stereocontrol in Myers' Pseudoephedrine Alkylation.

Experimental Protocols: A Field-Proven Guide

The following protocols are illustrative and should be adapted based on specific laboratory conditions and substrate requirements.

Protocol 1: Asymmetric Synthesis of an (S)-Ibuprofen Precursor using an Evans' Oxazolidinone Auxiliary

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 equiv.) dropwise.

  • Stir the solution for 30 minutes at -78 °C.

  • Add 2-(4-isobutylphenyl)acetyl chloride (1.1 equiv.) dropwise and allow the reaction to warm to 0 °C over 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the N-acyl oxazolidinone by flash column chromatography or recrystallization.

Step 2: Diastereoselective Methylation

  • To a solution of the N-acyl oxazolidinone (1.0 equiv.) in anhydrous THF at -78 °C, add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv.) dropwise.

  • Stir the resulting enolate solution for 30 minutes at -78 °C.

  • Add methyl iodide (1.5 equiv.) and stir the reaction at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the methylated product by flash column chromatography to separate the diastereomers.

Step 3: Cleavage of the Chiral Auxiliary

  • To a solution of the purified methylated product (1.0 equiv.) in a 3:1 mixture of THF and water at 0 °C, add a 30% aqueous solution of hydrogen peroxide (4.0 equiv.) followed by a 1 M aqueous solution of lithium hydroxide (2.0 equiv.).

  • Stir the mixture vigorously at 0 °C for 2 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Separate the layers and extract the aqueous layer with dichloromethane to recover the chiral auxiliary.

  • Acidify the aqueous layer with 1 M HCl and extract the (S)-Ibuprofen with ethyl acetate.

  • Dry the organic layer, concentrate, and purify the product as needed. [2][7]

Protocol 2: Asymmetric Synthesis of (S)-Ibuprofen using a Pseudoephedrine Auxiliary

Step 1: Amide Formation

  • To a solution of (+)-pseudoephedrine (1.0 equiv.) and triethylamine (1.5 equiv.) in dichloromethane at 0 °C, add 2-(4-isobutylphenyl)acetyl chloride (1.1 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Recrystallize the crude product from a suitable solvent system to obtain the pure amide.

Step 2: Diastereoselective Methylation

  • To a solution of the pseudoephedrine amide (1.0 equiv.) and anhydrous lithium chloride (6.0 equiv.) in anhydrous THF at -78 °C, add a freshly prepared solution of LDA (2.2 equiv.) in THF dropwise.

  • Stir the enolate solution for 1 hour at -78 °C.

  • Add methyl iodide (3.0 equiv.) and stir at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate and purify the product by flash chromatography or recrystallization. [5][8] Step 3: Cleavage of the Chiral Auxiliary

  • Reflux a solution of the alkylated pseudoephedrine amide (1.0 equiv.) in a mixture of dioxane and 9 N aqueous sulfuric acid (1:1 v/v) for 12 hours.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous mixture with dichloromethane to recover the pseudoephedrine auxiliary (after basification of the aqueous layer).

  • Extract the acidic aqueous layer with ethyl acetate to isolate the (S)-Ibuprofen.

  • Dry the organic layer, concentrate, and purify the product. [8][9]

Auxiliary Removal and Recovery: A Critical Consideration

A significant advantage of both Evans' and pseudoephedrine auxiliaries is their efficient removal and potential for recovery and reuse, which is crucial for the economic viability of a synthesis. [2][10]Evans' auxiliaries are typically cleaved under mild basic conditions using lithium hydroperoxide, which minimizes the risk of racemization of the newly formed stereocenter. [2][7]The pseudoephedrine auxiliary can be removed under both acidic and basic hydrolysis conditions, offering flexibility depending on the substrate's sensitivity. [8][9]In both cases, the chiral auxiliary can be recovered in high yield by simple extraction procedures. [2][10]

Workflow cluster_0 General Workflow Prochiral_Substrate Prochiral Substrate (e.g., 2-Aryl Acetic Acid Derivative) Attach_Auxiliary 1. Attach Chiral Auxiliary Prochiral_Substrate->Attach_Auxiliary Chiral_Adduct Chiral Adduct (Substrate-Auxiliary) Attach_Auxiliary->Chiral_Adduct Diastereoselective_Reaction 2. Diastereoselective Alkylation Chiral_Adduct->Diastereoselective_Reaction Diastereomeric_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomeric_Product Cleave_Auxiliary 3. Cleave Auxiliary Diastereomeric_Product->Cleave_Auxiliary Final_Product Enantiomerically Enriched Product ((S)-Ibuprofen) Cleave_Auxiliary->Final_Product Recovered_Auxiliary Recovered Auxiliary Cleave_Auxiliary->Recovered_Auxiliary

General Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis.

Conclusion: Selecting the Right Tool for the Job

Both Evans' oxazolidinones and pseudoephedrine-based auxiliaries are powerful and reliable tools for the asymmetric synthesis of (S)-Ibuprofen. Evans' auxiliaries often provide slightly higher diastereoselectivities and have a broader documented scope of application. However, the Myers' pseudoephedrine methodology offers a more cost-effective and readily scalable alternative without significant compromise in performance. The choice between these auxiliaries will ultimately depend on the specific requirements of the synthesis, including scale, cost considerations, and the availability of starting materials. This guide provides the foundational knowledge and practical protocols to empower researchers to make informed decisions and successfully implement these powerful strategies in their own synthetic endeavors.

References

  • Wikipedia. Chiral auxiliary. [Link]

  • Myers, A. G., et al. Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society. [Link]

  • Myers, A. G., et al. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition. [Link]

  • Oreate AI Blog. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. [Link]

  • Larrow, J. F., & Jacobsen, E. N. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. [Link]

  • Amoroso, R., et al. Asymmetric Synthesis of Arylpropionic Acids and Aryloxy Acids by Using Lactamides as Chiral Auxiliaries. European Journal of Organic Chemistry. [Link]

  • Evans, D. A., et al. Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]

  • ResearchGate. Asymmetric synthesis of (S)-ibuprofen. [Link]

  • ResearchGate. A simple method removing 2-oxazolidinone and 2-hydroxyethylamine auxiliaries in methoxide–carbonate systems for synthesis of planar-chiral nicotinate. [Link]

  • The University of Bath's research portal. Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one. [Link]

  • Chem-Station Int. Ed. Evans Aldol Reaction. [Link]

  • Myers, A. G. Research Group. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. [Link]

  • ResearchGate. Diastereoselective alkylation and methods for chiral auxiliary removal. [Link]

  • Google Patents.
  • R Discovery. A study of 4-substituted 5,5-diaryl oxazolidin-2-ones as efficacious chiral auxiliaries. [Link]

  • SFU Summit. Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. [Link]

  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society. [Link]

  • Lee, S., & Hartwig, J. F. Recent Advances in the Synthesis of Ibuprofen and Naproxen. Molecules. [Link]

  • Royal Society of Chemistry. Asymmetric synthesis of chiral nonsteroidal anti-inflammatory drugs (NSAIDs). [Link]

  • Hungarian Journal of Industry and Chemistry. Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. [Link]

  • ResearchGate. Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. [Link]

  • Evans, D. A., et al. Chiral Auxiliaries in Asymmetric Synthesis. Asymmetric Synthesis – The Essentials. [Link]

  • RajanBabu, T. V., et al. Catalytic Asymmetric Synthesis Using Feedstocks. An Enantioselective Route to 2-Arylpropionic Acids and 1-Arylethyl Amines via Hydrovinylation of Vinyl Arenes. Organic Letters. [Link]

  • Landoni, M. F. Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. Current Topics in Medicinal Chemistry. [Link]

  • ResearchGate. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. [Link]

  • PubMed. Preparative method of R-(-)-lbuprofen by diastereomer crystallization. [Link]

  • Niphakis, M. J., & Cravatt, B. F. Your mother was right, washing matters: an alkyne-analog of ibuprofen reveals unwanted reactivity of aromatic compounds with proteins during copper-catalyzed click chemistry. ACS Chemical Biology. [Link]

  • ResearchGate. Synthesis of N-acyl oxazolidines. [Link]

  • BGC, B. G. C. Formation of Catechols via Removal of Acid Side Chains from Ibuprofen and Related Aromatic Acids. Applied and Environmental Microbiology. [Link]

  • ResearchGate. Simultaneous Determination of Ibuprofen and Pseudoephedrine Hydrochloride in Pharmaceutical Tablets by Reversed-Phase HPLC. [Link]

  • Arrigali, C., & Serban, M. A. Hyaluronic acid-ibuprofen conjugation: a novel ototherapeutic approach protecting inner ear cells from inflammation-mediated damage. Journal of Materials Chemistry B. [Link]

Sources

Safety Operating Guide

(2S,5S)-2,5-dimethylmorpholin-3-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the operational safety and disposal protocols for (2S,5S)-2,5-dimethylmorpholin-3-one , a chiral lactam auxiliary used in asymmetric synthesis.[1]

As a Senior Application Scientist, I have structured this not merely as a "waste guide" but as a lifecycle management protocol. In drug development, the integrity of your waste stream is as critical as your synthesis; improper disposal of chiral auxiliaries can lead to regulatory non-compliance and environmental persistence.[1]

Chemical Identity & Hazard Profiling

Before disposal, you must validate the chemical state.[1] Unlike its amine precursor (2,5-dimethylmorpholine), the 3-one derivative is a lactam (cyclic amide).[1] This structural difference significantly alters its reactivity and disposal requirements.[1]

PropertySpecificationOperational Implication
Chemical Name This compoundChiral auxiliary; do not mix with enantiomers if recovery is intended.[1]
Functional Group Cyclic Amide (Lactam)Stable. Reduced basicity compared to morpholine.[1]
Physical State Solid (typically) or Viscous OilRequires solid waste protocols unless in solution.[1]
Primary Hazard Serious Eye Damage / Irritant H318/H319 .[1][2][3] Lactams can be severe ocular irritants.[1][2][3][4]
RCRA Status Non-Listed (Likely)Treat as Chemical Waste (not general trash) due to aquatic toxicity potential.[1]

Critical Safety Note: While specific Safety Data Sheets (SDS) for this exact stereoisomer are often generic, you must treat it with the same rigor as Morpholin-3-one (CAS 109-11-5) .[1] Assume Category 1 Eye Damage potential.[1][2][3]

Pre-Disposal Stabilization & Segregation

Disposal begins at the bench. The most common error in handling chiral lactams is commingling them with incompatible streams (e.g., strong oxidizers), which can generate toxic nitrogen oxides (NOx) upon degradation.

Step 1: Determine the Waste Matrix

Is your material a pure solid (excess reagent) or dissolved in a reaction mixture (mother liquor)?[1]

  • Scenario A: Pure Solid / Filter Cake

    • Action: Do not dissolve. Disposal as a solid is more cost-effective and reduces solvent load on incinerators.[1]

    • Container: High-Density Polyethylene (HDPE) wide-mouth jar.[1]

    • Labeling: "Hazardous Waste - Solid - Organic Amide."[1]

  • Scenario B: Solution (Mother Liquor)

    • Action: Segregate based on the solvent carrier, not the solute.

    • Halogenated Stream: If dissolved in DCM, Chloroform, or Chlorobenzene.

    • Non-Halogenated Stream: If dissolved in THF, Ethyl Acetate, or Alcohols.

    • Aqueous Stream: AVOID. Morpholinones are highly water-soluble and difficult to extract from wastewater.[1] Do not pour down the drain.

Operational Disposal Workflow

This workflow ensures compliance with US EPA (RCRA) and global best practices (EU Waste Framework Directive).[1]

Decision Logic: The "Cradle-to-Incinerator" Path

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Filter Cake StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid Tagging Tagging & Labeling (List all constituents) Solid->Tagging Pack in HDPE SolventCheck Check Solvent Type Liquid->SolventCheck Halo Halogenated Solvent (DCM, CHCl3) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (THF, EtOAc) SolventCheck->NonHalo Flammables Only Halo->Tagging NonHalo->Tagging Destruction Final Fate: High-Temp Incineration (Rotary Kiln) Tagging->Destruction

Figure 1: Decision tree for segregating morpholinone waste streams to ensure correct incineration protocols.

Detailed Disposal Procedures

Protocol A: Solid Waste (Preferred)[1]
  • Collection: Transfer the solid this compound into a clear, chemically resistant bag (polypropylene) or directly into a wide-mouth HDPE container.

  • Decontamination: Wipe the exterior of the container with a damp paper towel.[1] Dispose of the towel inside the container as well.

  • Labeling:

    • Chemical Name: Write fully: "this compound".

    • Hazards: Check "Irritant" and "Toxic" (Precautionary).[1][4]

    • Constituents: 100%.[1]

  • Storage: Store in the "Solid Organic Waste" satellite accumulation area until pickup.

Protocol B: Liquid Waste (Mixtures)
  • pH Check: Ensure the solution is neutral (pH 6-8). Although lactams are stable, highly acidic or basic conditions can hydrolyze the ring, creating amino acid byproducts that may complicate waste profiling.

  • Solvent Compatibility:

    • If in DCM: Add to Halogenated Waste carboy.[1]

    • If in THF/EtOAc: Add to Non-Halogenated/Flammable carboy.[1]

  • Volume Recording: Log the volume added to the carboy immediately.

  • Cap Venting: Use vented caps (e.g., Eco-Funnel) to prevent pressure buildup if residual reagents are active.[1]

Protocol C: Spill Management

If a spill occurs (Solid or Liquid):

  • Isolate: Evacuate the immediate area.

  • PPE: Wear Nitrile gloves (double gloved recommended), safety goggles, and a lab coat.[1]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation, then scoop into a bag.[1]

    • Liquid: Use a Universal Absorbent (vermiculite or clay).[1] Do not use combustible materials like sawdust if mixed with oxidizers.[1]

  • Clean Up: Wash the surface with soap and water.[1][5] Collect all wash water as hazardous waste.[1]

The "Why": Scientific Justification for Incineration

We strictly mandate incineration over landfill or wastewater dilution for three reasons:

  • Nitrogen Heterocycle Stability: Morpholinones are biologically recalcitrant.[1] They do not degrade easily in standard wastewater treatment plants (WWTP), leading to "pass-through" pollution.[1]

  • NOx Prevention: Controlled incineration in a rotary kiln (at >850°C) with selective catalytic reduction (SCR) is required to scrub the Nitrogen Oxides (NOx) generated when the morpholine ring breaks down.[1]

  • Chiral Purity: In a drug development context, preventing trace chiral intermediates from entering the environment is a Good Stewardship practice to prevent bioactive accumulation.[1]

References

  • PubChem. (2025).[1] Morpholin-3-one Compound Summary (CID 10605).[1] National Library of Medicine.[1] [Link]

  • US EPA. (2024).[1][6] Resource Conservation and Recovery Act (RCRA) Orientation Manual. United States Environmental Protection Agency.[1][6] [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.